MK-0731
Description
MK0731 is a synthetic small molecule with potential antineoplastic activity. MK0731 selectively inhibits kinesin spindle protein (KSP), which may result in the inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and apoptosis in tumor cells that overexpress KSP.
Structure
2D Structure
3D Structure
Properties
CAS No. |
845256-65-7 |
|---|---|
Molecular Formula |
C25H28F3N3O2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1 |
InChI Key |
MYBGWENAVMIGMM-GIFXNVAJSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
Canonical SMILES |
CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
Appearance |
Solid powder |
Other CAS No. |
845256-65-7 |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide MK 0731 MK-0731 MK731 cpd |
Origin of Product |
United States |
Foundational & Exploratory
MK-0731: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0731 is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), a critical motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2][3] As an allosteric inhibitor, this compound does not compete with ATP or microtubules for binding to KSP.[2] Its mechanism of action leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it a subject of interest in oncology research. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its biochemical and cellular activities, the experimental protocols used to elucidate its function, and visual representations of its signaling pathway and experimental workflows.
Biochemical Activity: Potent and Selective Inhibition of KSP ATPase
The primary molecular target of this compound is the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. This compound potently inhibits the ATPase activity of KSP, which is essential for its motor function in separating spindle poles during mitosis.
Quantitative Biochemical Data
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 2.2 nM | KSP ATPase | Biochemical | [1][4] |
| Selectivity | >20,000-fold | vs. other kinesins | Biochemical | [2] |
Cellular Activity: Induction of Mitotic Arrest and Apoptosis
In a cellular context, the inhibition of KSP by this compound leads to a characteristic phenotype of monopolar spindle formation, resulting in cell cycle arrest in mitosis and subsequent programmed cell death.
Quantitative Cellular Data
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (Mitotic Arrest) | 3-5 nM | Various tumor cell lines | Cellular | [5] |
| EC50 (Apoptosis) | 2.7 nM | A2780 (ovarian cancer) | Cellular |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound.
KSP ATPase Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the ATPase activity of purified KSP. A common method for this is the malachite green assay, which measures the release of inorganic phosphate (Pi) from ATP hydrolysis.
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is directly proportional to the amount of ATP hydrolyzed by KSP.
Materials:
-
Purified recombinant human KSP motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Assay Buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM taxol)
-
This compound (or other test compounds) dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and KSP enzyme in each well of a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the malachite green reagent, which also initiates color development.
-
After a short incubation period for color stabilization, measure the absorbance at a wavelength of approximately 650 nm using a microplate reader.
-
Calculate the percent inhibition of KSP ATPase activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Mitotic Arrest Assay
This cell-based assay is used to determine the concentration of this compound required to induce mitotic arrest in cancer cells. This is often quantified by immunofluorescence staining for markers of mitosis.
Principle: Cells treated with this compound will arrest in mitosis with a characteristic monopolar spindle phenotype. These arrested cells can be identified and quantified using microscopy by staining for specific mitotic markers, such as phosphorylated histone H3 (pHH3), and for the microtubule network (α-tubulin).
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Anti-phospho-histone H3 (Ser10) antibody
-
Anti-α-tubulin antibody
-
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Microscopy slides or imaging plates
Procedure:
-
Seed the chosen cancer cell line onto microscopy slides or imaging plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with primary antibodies against phospho-histone H3 and α-tubulin.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate the cells with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain like DAPI.
-
Wash the cells to remove unbound secondary antibodies.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells (pHH3-positive) for each treatment condition.
-
Determine the EC50 for mitotic arrest by plotting the percentage of mitotic cells against the concentration of this compound and fitting the data to a dose-response curve.
Signaling Pathway of this compound Action
The in vitro mechanism of action of this compound follows a well-defined pathway, initiating with the specific inhibition of KSP and culminating in apoptotic cell death.
References
MK-0731: A Technical Whitepaper on Kinesin Spindle Protein Inhibition
This document provides a comprehensive technical overview of MK-0731, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a small molecule inhibitor targeting the Kinesin Spindle Protein (KSP), a critical motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent cell death in proliferating cancer cells.[2][3] As an allosteric, non-competitive inhibitor, this compound offers a distinct mechanism of action compared to traditional tubulin-targeting agents like taxanes and vinca alkaloids.[1][4] Preclinical studies demonstrated significant anti-tumor efficacy, and a Phase I clinical trial has been completed in patients with advanced solid tumors.[1][5] This guide details the mechanism of action, pharmacological properties, experimental protocols, and clinical findings for this compound.
Mechanism of Action
KSP, also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins.[6][7] It is exclusively expressed during mitosis and utilizes the energy from ATP hydrolysis to slide antiparallel microtubules, which is essential for the separation of duplicated spindle poles in prometaphase.[1][8]
This compound acts as a potent, selective, and allosteric inhibitor of KSP.[9][10] It does not compete with ATP or microtubules for binding, suggesting it binds to a distinct site on the KSP motor domain.[1][4] This binding inhibits the ATPase activity of KSP, preventing the conformational changes necessary for its motor function.[2] The consequence of KSP inhibition is the failure of centrosome separation, leading to the formation of characteristic "monoaster" spindles, where a ring of condensed chromosomes surrounds unseparated spindle poles.[1][7][8] This aberrant spindle formation triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death.[2][3]
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies, as well as a Phase I clinical trial.
In Vitro Potency and Selectivity
This compound demonstrates high potency against KSP and selectivity over other kinesin motor proteins.
| Parameter | Value | Cell Lines/Conditions | Reference |
| KSP ATPase Inhibition IC₅₀ | 2.2 nM | Cell-free assay | [1][5][9][11] |
| Mitotic Arrest EC₅₀ | 3-5 nM | Various tumor cell lines | [11][12] |
| Apoptosis Induction EC₅₀ | 2.7 nM | A2780 ovarian cancer cells | [9][10] |
| Mitotic Block IC₅₀ | 19 nM | In cells | [9][10] |
| Selectivity | >20,000-fold | Against other kinesins | [1][9][10] |
| hERG Channel IC₅₀ | 20.5 µM | - | [9][10] |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been determined in several animal species.
| Species | Dose | T½ (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| Rat | 1 mg/kg IV | 1 | 66.7 (or 66) | 3.0 (or 3) | [9][10] |
| Dog | 0.4 mg/kg IV | 2 | 15.1 | 1.6 | [9] |
| Rhesus Monkey | 0.4 mg/kg IV | 1 | 23.1 | 2.3 | [9] |
Clinical Pharmacokinetics (Phase I)
The following pharmacokinetic data were obtained from a Phase I trial in patients with advanced solid tumors at the Maximum Tolerated Dose (MTD).
| Parameter | Value (at MTD of 17 mg/m²/24h) | Reference |
| AUC (±SD) | 10.5 (±7.3) µM·h | [1][6][13][14] |
| Clearance (CL) (±SD) | 153 (±84) mL/min | [1][6][13][14] |
| Terminal Half-life (t½) | 5.9 h (range: ~2 to 22 h) | [1][6][13][14] |
| Cmax (at 17 mg/m²/24h) | 599 nM | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
KSP ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of KSP.
-
Objective: To determine the IC₅₀ value of this compound for KSP ATPase activity.
-
Methodology:
-
Recombinant human KSP motor domain is purified.
-
The assay is performed in a buffer containing microtubules, ATP, and the inhibitor (this compound) at various concentrations.
-
The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi), often using a malachite green-based colorimetric detection method.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Mitotic Arrest Assay
This assay quantifies the ability of an inhibitor to induce mitotic arrest in cultured cancer cells.
-
Objective: To determine the EC₅₀ for mitotic arrest.
-
Methodology:
-
Tumor cells (e.g., A2780 ovarian carcinoma) are seeded in multi-well plates.[1]
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 24-48 hours).[9][10]
-
Cells are then fixed and stained with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., Hoechst or DAPI).
-
The percentage of cells in mitosis is quantified using high-content imaging or flow cytometry.
-
The EC₅₀ is determined from the concentration-response curve.
-
In Vivo Xenograft Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of this compound in animal models.
-
Objective: To evaluate the inhibition of tumor growth by this compound.
-
Methodology:
-
Human tumor cells (e.g., A2780, KB-v) are subcutaneously implanted into immunocompromised mice.[1][9][10]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered according to a specific dosing regimen (e.g., 2.5-40 mg/kg/day via continuous infusion with a minipump).[9][10]
-
Tumor volumes are measured regularly (e.g., twice weekly) with calipers.
-
Treatment efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
Clinical Trial Protocol (Phase I)
This study was designed to assess the safety, tolerability, MTD, and pharmacokinetics of this compound.[14]
-
Objective: To determine the MTD and DLTs of this compound in patients with advanced solid tumors.[1]
-
Study Design:
-
Part 1 (Dose Escalation): Patients received this compound as a 24-hour intravenous infusion every 21 days, with doses escalating from 6 mg/m² until the MTD was reached.[1][13][14]
-
Part 2 (Expansion Cohort): An additional cohort of patients with taxane-resistant tumors received this compound at the MTD.[1][13][14]
-
-
Assessments:
-
Safety and Tolerability: Monitored through physical examinations, vital signs, and laboratory tests to identify dose-limiting toxicities (DLTs).[1]
-
Pharmacokinetics: Plasma samples were collected at multiple time points to determine PK parameters like AUC, CL, and t½.[1][13][14]
-
Anti-tumor Activity: Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.0.[1][13][14]
-
Clinical Development and Findings
A Phase I clinical trial (NCT00104364) evaluated this compound in patients with advanced solid malignancies.[5][15]
-
Patient Population: 43 patients were enrolled in total (21 in Part 1, 22 in Part 2).[1][13]
-
Dose-Limiting Toxicity (DLT): The primary DLT observed at doses of 24 mg/m² and 48 mg/m² was Grade 4 neutropenia lasting more than 5 days.[1][11]
-
Maximum Tolerated Dose (MTD): The MTD was established at 17 mg/m² administered as a 24-hour IV infusion every 21 days.[1][13][14]
-
Efficacy: While no objective tumor responses (complete or partial) were observed, four patients with cervical, non-small cell lung, and ovarian cancers experienced prolonged stable disease for over 5 months.[1][5][13]
-
Development Status: The Phase I trial was completed, but no further clinical development of this compound has been reported.[5]
Conclusion
This compound is a potent, selective, allosteric inhibitor of the Kinesin Spindle Protein with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. It demonstrated anti-tumor activity in preclinical models and was evaluated in a Phase I clinical trial where it was found to be well-tolerated at its MTD of 17 mg/m²/day.[1][13] The primary dose-limiting toxicity was myelosuppression, specifically neutropenia.[1][13] While it did not produce objective tumor responses, it resulted in prolonged disease stabilization in some heavily pretreated patients.[1] The data gathered on this compound provide a valuable foundation for the continued exploration of KSP inhibitors as a therapeutic strategy in oncology.
References
- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Allosteric Inhibitors of Kinesin Spindle Protein (KS...: Ingenta Connect [ingentaconnect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of MK-0731: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0731 is a potent and selective, allosteric, non-competitive inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][4] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in proliferating cancer cells.[1][3] This targeted mechanism of action presented a promising therapeutic strategy for cancer treatment, with the potential for an improved safety profile compared to traditional microtubule-targeting agents.[4] This technical guide provides a comprehensive overview of the publicly available pharmacokinetic and pharmacodynamic data on this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of KSP, leading to disruption of mitosis and subsequent cell death.
Mechanism of Action
This compound acts as an allosteric and non-competitive inhibitor of KSP, meaning it binds to a site on the protein distinct from the ATP or microtubule binding sites.[1] This binding prevents the conformational changes necessary for KSP's motor function, ultimately halting the separation of spindle poles during mitosis.[1] This leads to the formation of "monoastral" spindles, where chromosomes are arranged in a star-like pattern around a single spindle pole.[1] This mitotic arrest activates the spindle assembly checkpoint, and prolonged arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1] This apoptotic induction has been shown to be independent of p53 status.
In Vitro Activity
This compound has demonstrated potent activity against various human cancer cell lines. Key in vitro pharmacodynamic parameters are summarized in the table below.
| Parameter | Value | Cell Line(s) | Reference(s) |
| KSP ATPase IC50 | 2.2 nM | - | [3] |
| Apoptosis EC50 | 2.7 nM | A2780 (ovarian) | [3] |
| Mitotic Block IC50 | 19 nM | Pgp-overexpressing cells | [3] |
| Selectivity | >20,000-fold for KSP over other kinesins | - | [3] |
This compound has shown efficacy in cell lines including ovarian (A2780), colon (HCT116), and cervical (KB-3-1) cancers.[1] Notably, it retains activity in multi-drug-resistant derivatives of KB-3-1 that overexpress P-glycoprotein (Pgp), suggesting it may overcome this common mechanism of chemotherapy resistance.[1]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. In mice bearing A2780 xenografts, a dose-proportional increase in exposure and mitotic arrest in tumors was observed with continuous infusion of this compound at doses of 2.5, 5, 10, 20, and 40 mg/kg/day.[3] In a xenograft model using KB-v tumor cells, which highly overexpress Pgp, this compound administered at 40 mg/kg/day subcutaneously for 11 days inhibited tumor growth, whereas paclitaxel had no effect.[3] It was also noted that the growth of xenograft tumors in mice was inhibited to a similar degree by this compound and paclitaxel in a multi-dose regimen.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical species and in a Phase I clinical trial in humans.
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound following intravenous administration in several preclinical species are summarized below.
| Species | Dose (mg/kg) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Reference(s) |
| Rat | 1 | 1 | 66.7 | 3.0 | [3] |
| Dog | 0.4 | 2 | 15.1 | 1.6 | [3] |
| Rhesus Monkey | 0.4 | 1 | 23.1 | 2.3 | [3] |
Clinical Pharmacokinetics
A Phase I clinical trial involving patients with advanced solid tumors evaluated the pharmacokinetics of this compound administered as a 24-hour intravenous infusion every 21 days.[1][5][6] The maximum tolerated dose (MTD) was determined to be 17 mg/m²/day, with neutropenia being the dose-limiting toxicity.[1][5][6] Pharmacokinetic parameters in humans at the MTD are presented below.
| Dose | AUC (±SD) (μM·h) | Clearance (CL) (±SD) (mL/min) | Half-life (t½) (h) | Reference(s) |
| 17 mg/m²/24h | 10.5 (±7.3) | 153 (±84) | 5.9 | [1][5][6] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed ADME data for this compound is limited in the public domain. Based on the available information:
-
Absorption: this compound was administered intravenously in the clinical trial.
-
Distribution: The volume of distribution at steady state in humans has not been explicitly reported.
-
Metabolism: While it has been stated that this compound possesses an "optimal in vitro and metabolic profile," specific details regarding its metabolic pathways, including the involvement of cytochrome P450 enzymes and the identity of its metabolites, are not publicly available.[7][8] A precursor to this compound was noted to generate a toxic metabolite in vivo.[7][8]
-
Excretion: Renal excretion of unchanged this compound is minimal, with less than 4% of the dose recovered in urine.[1] This suggests that the primary route of elimination is likely through metabolism and/or biliary excretion.
Experimental Protocols
Phase I Clinical Trial (Protocol #002)
This was a two-part, open-label, multicenter, first-in-human study.[1]
-
Part 1 (Dose Escalation): Patients with advanced solid tumors received this compound as a 24-hour intravenous infusion every 21 days, starting at 6 mg/m² with dose escalation until the MTD was determined.[1]
-
Part 2 (MTD Expansion): Patients with measurable taxane-resistant cancers received this compound at or below the established MTD.[1]
-
Pharmacokinetic Sampling: Plasma samples for pharmacokinetic analysis were collected at various time points during and after the infusion.[1][5]
-
Tumor Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.0.[1][5]
Bioanalytical Method for this compound in Human Plasma
-
Sample Preparation: 200 µL of plasma was pretreated with 50 µL of sodium bicarbonate-sodium carbonate buffer (pH 10.7) followed by liquid-liquid extraction with a 50:50 (v/v) mixture of methyl-t-butyl ether (MTBE) and hexane in a 96-well plate. The organic layer was transferred, evaporated to dryness, and the residue was reconstituted in 100 µL of 30% acetonitrile in 10 mM ammonium acetate (pH 5.5).
-
Analytical Technique: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) in the positive ion mode with a heated nebulizer ion source.
-
Standard Curve: The concentration range of the standard curve was 1 to 200 ng/mL.
-
Assay Performance: The coefficient of variation was ≤6.1%, and the accuracy was between 98.0% and 101.5% of the nominal concentrations.
In Vitro Apoptosis Assay (General Protocol)
A general protocol for assessing apoptosis using Annexin V staining and flow cytometry is as follows:
-
Cell Culture and Treatment: Cancer cells (e.g., A2780) are seeded and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both floating (apoptotic) and adherent cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye like FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Visualizations
KSP Inhibition Signaling Pathway
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Experimental Workflow for In Vitro Apoptosis Assay
Caption: Workflow for assessing apoptosis via Annexin V staining.
Conclusion
This compound is a potent KSP inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, including those with Pgp-mediated multidrug resistance. Its pharmacokinetic profile has been characterized in preclinical species and in a Phase I clinical trial, where it showed a manageable safety profile with neutropenia as the dose-limiting toxicity. While the development of this compound did not progress to later clinical phases, the data gathered provides valuable insights into the therapeutic potential and pharmacological properties of KSP inhibitors as a class of targeted anti-cancer agents. Further research into the metabolism and excretion of this compound would provide a more complete understanding of its disposition.
References
- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (this compound) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0731: A Technical Guide for Taxane-Refractory Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to taxane-based chemotherapy remains a significant challenge in the treatment of various solid tumors. MK-0731, a potent and selective allosteric inhibitor of the Kinesin Spindle Protein (KSP), has emerged as a promising therapeutic agent in this context. KSP, a motor protein essential for the formation of a functional bipolar mitotic spindle, represents a compelling target for anticancer therapy.[1][2][3] Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its potential in taxane-refractory cancers.
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of KSP (also known as Eg5 or KIF11).[2][4] Unlike taxanes, which target microtubules directly, this compound specifically inhibits the ATPase activity of KSP.[2] This inhibition prevents the proper separation of spindle poles during mitosis, leading to the formation of characteristic monoaster spindles and ultimately inducing mitotic arrest and apoptosis.[2][5] A key advantage of targeting KSP is its limited expression in non-dividing cells, suggesting a potentially lower risk of peripheral neuropathy, a common dose-limiting toxicity associated with taxanes.[2]
Signaling Pathway of KSP Inhibition
The inhibition of KSP by this compound disrupts the normal progression of mitosis, activating the spindle assembly checkpoint and leading to prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.
Preclinical Research
In Vitro Activity
This compound has demonstrated potent inhibitory activity against KSP and significant anti-proliferative effects in various cancer cell lines.
| Parameter | Value | Cell Line | Reference |
| KSP Inhibition (IC50) | 2.2 nM | - | [4] |
| Apoptosis Induction (EC50) | 2.7 nM | A2780 (Ovarian Cancer) | [4] |
| Mitotic Block (IC50) | 19 nM | - | [4] |
| Mitotic Arrest (EC50) | 3-5 nM | Various Tumor Cell Lines | [6] |
This compound has also shown efficacy in cell lines that overexpress P-glycoprotein (Pgp), a key mechanism of taxane resistance.[2] This suggests that this compound is not a substrate for Pgp-mediated efflux, providing a potential advantage in treating multidrug-resistant tumors.[2]
In Vivo Xenograft Studies
Preclinical xenograft models have demonstrated the anti-tumor efficacy of this compound. In a notable study, this compound inhibited the growth of KB-v tumors, which highly overexpress Pgp, whereas paclitaxel had no effect.[4] In A2780 xenografted mice, this compound exhibited a dose-proportional increase in both exposure and mitotic arrest in tumors.[4] The growth of various xenograft tumors in mice was inhibited to a similar degree by this compound and paclitaxel in a multi-dose regimen.[2]
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Mice | KB-v (Pgp-overexpressing) | This compound (40 mg/kg/day, sc, for 11 days) | Inhibited tumor growth | [4] |
| Mice | A2780 | This compound (2.5, 5, 10, 20, and 40 mg/kg/day, minipump) | Dose-proportional increase in exposure and mitotic arrest | [4] |
Clinical Research: Phase I Trial
A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors, including a cohort of patients with taxane-resistant cancer.[1][7][8]
Study Design
The study was a two-part, open-label, multicenter trial.[7]
-
Part 1: Dose-escalation phase to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in patients with advanced solid tumors.[7]
-
Part 2: Expansion phase in patients with measurable taxane-resistant tumors at the MTD.[7]
This compound was administered as a 24-hour intravenous infusion every 21 days.[7]
Key Clinical Findings
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 17 mg/m²/24h | [7] |
| Dose-Limiting Toxicity (DLT) | Neutropenia | [7] |
| Pharmacokinetics at MTD | ||
| AUC (±SD) | 10.5 (±7.3) µM·h | [7] |
| Clearance (±SD) | 153 (±84) mL/min | [7] |
| Half-life (t1/2) | 5.9 h | [7] |
In the taxane-resistant cohort (n=22), no objective tumor responses were observed; however, four patients with cervical, non-small cell lung, and ovarian cancers experienced prolonged stable disease.[1][7][8] This suggests that this compound has anti-tumor activity in this heavily pre-treated patient population.[7]
Experimental Protocols
KSP Inhibition Assay (Biochemical)
A detailed protocol for a biochemical KSP inhibition assay was not explicitly available in the reviewed literature. However, a typical assay would involve the following steps:
-
Reagents: Recombinant human KSP motor domain, microtubules, ATP (with a radioactive or fluorescent label), and a phosphate detection reagent.
-
Procedure:
-
Incubate varying concentrations of this compound with the KSP motor domain and microtubules.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of free phosphate.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Apoptosis Assays
Cell Viability Assay (e.g., MTS Assay):
-
Seed cancer cells in 96-well plates.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate.
-
Measure the absorbance at 490 nm to determine the number of viable cells.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a taxane-resistant cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound via a clinically relevant route and schedule (e.g., continuous infusion via osmotic pumps or intravenous injections). A control group would receive a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Analyze tumors for biomarkers of drug activity (e.g., mitotic arrest).
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of this compound in taxane-refractory cancer.
Conclusion
This compound represents a novel and promising therapeutic agent for taxane-refractory cancers. Its unique mechanism of action, targeting KSP, allows it to overcome Pgp-mediated multidrug resistance, a common limitation of taxanes. Preclinical studies have demonstrated its potent anti-tumor activity in vitro and in vivo. The Phase I clinical trial established a manageable safety profile and showed signs of anti-tumor activity in a heavily pre-treated patient population with taxane-resistant tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this challenging clinical setting. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other KSP inhibitors for the treatment of taxane-refractory cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Cellular Effects of MK-0731 on Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects of MK-0731, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), on mitotic arrest. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanism of action, quantitative cellular impacts, and the experimental protocols used to elucidate these effects.
Introduction
This compound is a small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[3][4][5] By inhibiting KSP, this compound prevents the separation of spindle poles, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[3][4] This targeted disruption of mitosis in proliferating cells makes KSP an attractive target for cancer therapy, with the potential for reduced toxicity compared to traditional antimitotic agents that target tubulin.[2] this compound acts as a non-competitive, allosteric inhibitor of KSP.[6]
Quantitative Cellular Effects of this compound
The following tables summarize the key quantitative data on the cellular effects of this compound, derived from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| KSP ATPase IC50 | 2.2 nM | - | [3][6][7] |
| Mitotic Arrest EC50 | 3-5 nM | Various tumor cell lines | [7] |
| Mitotic Block IC50 | 19 nM | - | [6] |
| Apoptosis Induction EC50 | 2.7 nM | A2780 | [6] |
| Selectivity for KSP | >20,000-fold vs. other kinesins | - | [3][6][7] |
Table 2: Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Reference |
| A2780 | Ovarian Cancer | Inhibition of proliferation, Induction of mitotic arrest, Induction of apoptosis | [3][6] |
| HCT116 | Colon Cancer | Inhibition of proliferation | [3] |
| KB-3-1 | Cervical Cancer | Inhibition of proliferation | [3] |
| KB-v (Pgp overexpressing) | - | Inhibition of tumor growth | [6] |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of the KSP motor protein, which disrupts the formation of the bipolar spindle during mitosis. This leads to the activation of the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Experimental Protocols
This section details representative protocols for key experiments used to characterize the cellular effects of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A2780, HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 16, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases. An increase in the G2/M population is indicative of mitotic arrest.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Immunofluorescence Microscopy for Mitotic Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle formation.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) to visualize the chromosomes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Cells treated with this compound are expected to show a monopolar spindle phenotype, characterized by a radial array of microtubules surrounding a single centrosome with condensed chromosomes at the periphery.
Apoptosis Assays
Objective: To determine if this compound induces apoptosis following mitotic arrest.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase Activity Assay:
-
Treat cells with this compound.
-
Lyse the cells and measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a commercially available colorimetric or fluorometric assay kit. These assays typically use a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore.
-
-
Western Blotting for Apoptosis Markers:
-
Prepare cell lysates from this compound-treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).
-
Detect the primary antibodies using HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the activation of the apoptotic cascade.
-
Caption: Logical relationship between this compound-induced mitotic arrest and apoptosis detection methods.
Conclusion
This compound is a potent and selective inhibitor of KSP that effectively induces mitotic arrest in cancer cells by preventing the formation of a bipolar spindle. This leads to the activation of the spindle assembly checkpoint and subsequent apoptosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for understanding the cellular effects of this compound and for designing further preclinical and clinical investigations into this class of antimitotic agents.
References
- 1. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Apoptosis Induction by MK-0731 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0731 is a potent, selective, and allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the proper formation of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[2] By inhibiting KSP, this compound induces mitotic arrest, leading to the activation of the intrinsic apoptotic pathway in cancer cells.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in various cancer cell lines, detailed experimental protocols for assessing its apoptotic effects, and a summary of its clinical evaluation.
Mechanism of Action
This compound is a non-competitive inhibitor of KSP with a high degree of selectivity, showing over 20,000-fold greater affinity for KSP compared to other kinesin proteins.[1][2] Its mechanism of action can be summarized in the following steps:
-
KSP Inhibition: this compound binds to an allosteric pocket on the KSP motor domain, distinct from the ATP- and microtubule-binding sites.[1][2] This binding locks KSP in a conformation that prevents its motor activity.
-
Mitotic Arrest: The inhibition of KSP prevents the separation of spindle poles during prophase, resulting in the formation of characteristic monoastral spindles.[1][2]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of improperly attached chromosomes to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism.[4] Key proteins involved in the SAC include Mad1, Mad2, Bub1, BubR1, and Mps1.[5]
-
Prolonged Mitotic Arrest and Apoptosis Induction: Sustained activation of the SAC due to KSP inhibition leads to a prolonged mitotic arrest. This prolonged arrest ultimately triggers the intrinsic pathway of apoptosis.[3][4]
-
Intrinsic Apoptotic Pathway: The induction of apoptosis by this compound is mediated by the activation of the pro-apoptotic protein Bax, which occurs upstream of caspase activation.[3] This process is independent of the tumor suppressor protein p53, suggesting that this compound may be effective in cancers with mutated or deficient p53.[3]
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| KSP Inhibition (IC50) | 2.2 nM | - | [1][2] |
| Mitotic Arrest (EC50) | 3-5 nM | Various tumor cell lines | [2][6] |
| Apoptosis Induction (EC50) | 2.7 nM | A2780 (Ovarian) | [7] |
| Mitotic Block (IC50) | 19 nM | - | [7] |
This compound has shown efficacy in the following cancer cell lines:
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Protocol:
-
Seed cancer cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with media containing serum.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled multiwell plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Clinical Development
This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors.[1][9][10] The maximum tolerated dose (MTD) was determined to be 17 mg/m²/day administered as a 24-hour intravenous infusion every 21 days.[1][9] The dose-limiting toxicity was neutropenia.[1][9] While no objective tumor responses were observed, four patients with cervical, non-small cell lung, and ovarian cancers experienced prolonged stable disease.[9][10] The anti-tumor efficacy was considered modest, and further clinical development of this compound has not been actively pursued.[11]
Conclusion
This compound is a potent and selective inhibitor of KSP that effectively induces mitotic arrest and subsequent apoptosis in a variety of cancer cell lines through the intrinsic apoptotic pathway. The provided experimental protocols offer a robust framework for researchers to investigate the pro-apoptotic effects of this compound and similar KSP inhibitors. While clinical activity was modest in early trials, the mechanism of action of KSP inhibitors remains a compelling target for anti-cancer drug development, particularly in combination with other therapeutic agents.
References
- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MK-0731 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of MK-0731, a potent and selective allosteric inhibitor of Kinesin Spindle Protein (KSP). The following sections detail the mechanism of action, quantitative data, and detailed protocols for key experiments to assess the cellular effects of this compound.
Mechanism of Action
This compound is a non-competitive inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4][5] By binding to an allosteric site on the KSP motor domain, this compound inhibits its ATPase activity, which is crucial for its function in pushing the spindle poles apart.[6][7] This inhibition leads to the formation of characteristic monoastral spindles, activating the spindle assembly checkpoint and causing a prolonged mitotic arrest.[4][5][8] Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity from various studies.
| Parameter | Value | Cell Line(s) | Notes | Reference |
| KSP Inhibition (IC₅₀) | 2.2 nM | - | Biochemical assay measuring ATPase activity. | [1][9] |
| Mitotic Arrest (EC₅₀) | 3-5 nM | Multiple tumor cell lines | Induction of mitotic arrest. | [2][9] |
| Mitotic Block (IC₅₀) | 19 nM | - | Ability to induce a mitotic block in cells. | [1] |
| Apoptosis Induction (EC₅₀) | 2.7 nM | A2780 (ovarian cancer) | Induction of apoptosis after 48 hours of treatment. | [1] |
| Cell Proliferation Inhibition | Effective against | A2780 (ovarian), HCT116 (colon), KB-3-1 (cervical) | Also effective in multi-drug resistant cell lines over-expressing p-glycoprotein. | [6][10] |
Signaling Pathway
The inhibition of KSP by this compound directly impacts the mitotic spindle formation, leading to a cascade of events that result in apoptosis. The diagram below illustrates this signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A2780, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., based on EC₅₀ from proliferation assays) and a vehicle control for 48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in vitro.
These protocols and notes should serve as a valuable resource for researchers investigating the in vitro effects of this compound. As with any experimental procedure, optimization of conditions for specific cell lines and experimental goals is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the kinesin spindle protein: basic principles and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine MK-0731 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0731 is a potent and selective allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2] Inhibition of KSP by this compound leads to the formation of characteristic monoastral spindles, triggering the spindle assembly checkpoint, which results in mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][3] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action of this compound
This compound is a non-competitive, allosteric inhibitor of KSP with a high degree of selectivity.[1] It binds to a site on the KSP motor domain that is distinct from the ATP- and microtubule-binding sites.[1] This binding prevents the conformational changes necessary for KSP's motor activity, which is essential for pushing the spindle poles apart. The resulting inhibition of spindle pole separation leads to the formation of "monoastral" spindles, where all chromosomes are arranged in a rosette around a single spindle pole.[1][3] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. Prolonged activation of the SAC ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| - | - | KSP ATPase IC50 | 2.2 | [1] |
| A2780 | Ovarian Cancer | Apoptosis EC50 | 2.7 | - |
| Various | Solid Tumors | Mitotic Arrest EC50 | 3-5 | - |
| A2780 | Ovarian Cancer | Proliferation Inhibition | Potent | [1] |
| HCT116 | Colon Cancer | Proliferation Inhibition | Potent | [1] |
| KB-3-1 | Cervical Cancer | Proliferation Inhibition | Potent | [1] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., A2780, HCT116, KB-3-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A recommended starting range is 0.1 nM to 1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the corresponding collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Immunofluorescence for Mitotic Arrest
This assay visualizes the formation of monoastral spindles, a hallmark of KSP inhibition.
Experimental Workflow: Immunofluorescence
References
- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-0731 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0731, also known as Anitocabine, is a potent and highly selective, allosteric inhibitor of the kinesin spindle protein (KSP).[1][2][3] KSP, a member of the kinesin superfamily of motor proteins, is essential for the proper separation of spindle poles during mitosis.[1][4] By inhibiting KSP, this compound disrupts the formation of the bipolar mitotic spindle, leading to the accumulation of cells in mitosis with a characteristic monoastral spindle phenotype.[1][5] This mitotic arrest ultimately triggers apoptosis in proliferating cancer cells.[3] Due to its specific role in mitosis, KSP inhibition represents a targeted therapeutic strategy with the potential for reduced toxicity compared to conventional chemotherapies that target microtubules.[6] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various xenograft models, suggesting its potential as a therapeutic agent for solid tumors.[1][5]
These application notes provide a comprehensive overview of the use of this compound in xenograft tumor models, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound is a non-competitive inhibitor of KSP, meaning it does not compete with ATP or microtubules for binding to the protein.[1][5] It binds to an allosteric pocket on the KSP motor domain, locking it in a state that is unable to hydrolyze ATP and move along microtubules. This inhibition prevents the outward push on the spindle poles, which is necessary for their separation and the formation of a bipolar spindle. The result is a mitotic arrest, characterized by the formation of "monoasters" (monoastral spindles), where chromosomes are arranged in a rosette around a single centrosome. Prolonged mitotic arrest activates the apoptotic cascade, leading to cancer cell death.
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | In Vitro Assay | IC50 / EC50 | Reference |
| A2780 | Ovarian Cancer | Proliferation | Not Specified | [1] |
| HCT116 | Colon Cancer | Proliferation | Not Specified | [1] |
| KB-3-1 | Cervical Cancer | Proliferation | Not Specified | [1] |
| A2780 | Ovarian Cancer | Apoptosis Induction (48h) | 2.7 nM | [3] |
| Multiple Lines | Various | Mitotic Block | 19 nM | [3] |
In Vivo Efficacy of this compound in Xenograft Models
This compound has shown significant anti-tumor activity in various subcutaneous xenograft models.
| Tumor Model | Treatment Regimen | Route | Efficacy Outcome | Reference |
| A2780 Ovarian Xenograft | 2.5, 5, 10, 20, and 40 mg/kg/day | Minipump | Dose-proportional increase in tumor mitotic arrest. | [3] |
| KB-v-1 (Pgp-overexpressing) Xenograft | 40 mg/kg/day for 11 days | SC | Inhibited tumor growth (Paclitaxel had no effect). | [3] |
| General Xenograft Models | Multi-dose regimen | Not Specified | Tumor growth inhibition similar to paclitaxel. | [1][5] |
Experimental Protocols
Protocol 1: General Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for establishing and utilizing subcutaneous xenograft models to evaluate the efficacy of this compound.
Materials:
-
Human cancer cell line of interest (e.g., A2780, HCT116)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-8 week old female athymic nude or SCID mice
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., acidified saline, pH 4.0)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation:
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor animal body weight and overall health status.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle. A suggested vehicle is acidified saline (pH 4.0).
-
Administer this compound and vehicle according to the planned dosing schedule and route of administration (e.g., subcutaneous injection, intraperitoneal injection, or continuous infusion via osmotic minipump).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers like phospho-histone H3).
-
Protocol 2: Pharmacodynamic Analysis of Mitotic Arrest
This protocol describes a method to assess the pharmacodynamic effects of this compound by measuring mitotic arrest in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-histone H3 (Ser10), anti-KSP)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tumor Collection: At various time points after this compound administration, euthanize mice and excise tumors.
-
Protein Extraction:
-
Snap-freeze tumors in liquid nitrogen or process immediately.
-
Homogenize the tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against a marker of mitosis, such as phospho-histone H3 (Ser10).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of the mitotic marker in treated versus control tumors. An increase in phospho-histone H3 indicates an accumulation of cells in mitosis.
Conclusion
This compound is a potent KSP inhibitor with demonstrated anti-tumor activity in preclinical xenograft models. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of tumor model, drug formulation, and dosing regimen, is crucial for obtaining robust and reproducible results.
References
- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of MK-0731 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0731 is a potent and selective allosteric inhibitor of the Kinesin Spindle Protein (KSP), a motor protein essential for the proper formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound induces mitotic arrest and subsequent apoptosis in proliferating tumor cells, making it a promising candidate for cancer therapy.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall clinical development.
These application notes provide a detailed protocol for the quantification of this compound in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes procedures for sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data.
Signaling Pathway of this compound
This compound targets the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, which plays a critical role in mitosis. Specifically, KSP is responsible for pushing the spindle poles apart, a crucial step in the formation of a functional bipolar spindle. Inhibition of KSP by this compound leads to the formation of monopolar spindles, causing the cell cycle to arrest in mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Experimental Protocols
Bioanalytical Method Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4) or a structurally similar compound.
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Hexane, HPLC grade
-
Ammonium acetate, analytical grade
-
Sodium bicarbonate, analytical grade
-
Sodium carbonate, analytical grade
-
Water, deionized and filtered
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples at room temperature.
-
In a 96-well plate, add 200 µL of plasma sample.
-
Add 50 µL of a sodium bicarbonate-sodium carbonate buffer (pH 10.7).[1]
-
Add a working solution of the internal standard in an appropriate solvent.
-
Add 1 mL of a methyl-t-butyl ether (MTBE):hexane (50:50, v/v) extraction solvent.[1]
-
Seal the plate and vortex for 10 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new 96-well plate.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of 30% acetonitrile in 10 mM ammonium acetate (pH 5.5).[1]
-
Seal the plate, vortex briefly, and centrifuge.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu, Waters, or equivalent HPLC or UPLC system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of this compound and IS from matrix components (e.g., start at 30% B, ramp to 95% B) |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source | Heated Nebulizer[1] |
| MRM Transitions | |
| this compound | To be determined based on the exact mass of this compound (precursor ion) and its characteristic fragment ions (product ions) |
| Internal Standard | To be determined based on the exact mass of the IS and its characteristic fragment ions |
| Dwell Time | 100-200 msec |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the quantitative data from the method validation.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was assessed by analyzing calibration standards at multiple concentrations.
| Parameter | Result |
| Calibration Curve Range | 1.00 - 200 ng/mL[1] |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Precision at LLOQ (%CV) | ≤ 15% |
| Accuracy at LLOQ (% Bias) | Within ±15% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) concentrations: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Bias) (n=18) |
| LLOQ | 1.00 | ≤ 10.0 | ± 10.0 | ≤ 12.0 | ± 12.0 |
| LQC | 3.00 | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |
| MQC | 50.0 | ≤ 6.0 | ± 6.0 | ≤ 8.0 | ± 8.0 |
| HQC | 150 | ≤ 5.0 | ± 5.0 | ≤ 7.0 | ± 7.0 |
Note: The precision and accuracy values presented are representative of typical performance for such assays and are based on the reported coefficient of variation of ≤6.1% and accuracy of 98.0 to 101.5% for the this compound assay.[1]
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard from human plasma was determined, along with an assessment of the matrix effect.
| Parameter | This compound | Internal Standard |
| Extraction Recovery (%) | > 85% | > 85% |
| Matrix Effect (%CV) | ≤ 15% | ≤ 15% |
Stability
The stability of this compound was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 8 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term Storage (-80°C) | 90 days | Stable |
| Autosampler (4°C) | 24 hours | Stable |
Conclusion
The LC-MS/MS method described in these application notes is a robust, sensitive, and specific method for the quantitative determination of this compound in human plasma. The detailed protocol and comprehensive validation data demonstrate the suitability of this method for supporting pharmacokinetic and clinical studies of this novel KSP inhibitor. Adherence to these protocols will ensure the generation of high-quality bioanalytical data, essential for the successful development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols: Immunohistochemical Analysis of Kinesin Spindle Protein (KSP) Expression Following MK-0731 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0731 is a potent and selective allosteric inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[2][3] By inhibiting KSP's ATPase activity, this compound prevents centrosome separation, leading to the formation of characteristic monopolar spindles, which in turn triggers mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] This targeted mechanism of action makes KSP inhibitors like this compound promising candidates for cancer therapy, potentially overcoming limitations of microtubule-targeting agents.[4]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of KSP in tumor tissues. Monitoring KSP expression can serve as a valuable pharmacodynamic biomarker to assess the biological activity of this compound in preclinical and clinical settings. Notably, treatment with KSP inhibitors has been observed to cause an accumulation of the KSP protein, which is associated with cell cycle arrest, making IHC a suitable method for detecting this pharmacodynamic effect.[5][6]
Data Presentation
The following table summarizes hypothetical quantitative data for KSP expression analysis in tumor xenograft models treated with this compound. Data should be generated by analyzing IHC slides using quantitative image analysis software to determine the H-Score, which considers both the staining intensity and the percentage of positive cells.
Table 1: Quantitative Analysis of KSP Expression in Tumor Xenografts
| Treatment Group | Dose (mg/kg) | Staining Intensity (Average) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.5 | 45 | 67.5 ± 8.2 | 1.0 |
| This compound | 10 | 2.5 | 70 | 175.0 ± 15.3 | 2.6 |
| This compound | 20 | 2.8 | 85 | 238.0 ± 21.7 | 3.5 |
Note: The data presented in this table are for illustrative purposes only. Actual results may vary based on the tumor model, experimental conditions, and antibody used.
Signaling Pathway and Drug Mechanism
KSP functions as a homotetramer, using the energy from ATP hydrolysis to move along and slide antiparallel microtubules apart. This action generates an outward force that is crucial for the separation of centrosomes and the establishment of a bipolar spindle during prophase. This compound acts as an allosteric inhibitor, binding to a pocket distinct from the ATP-binding site. This binding event traps KSP in a state that inhibits its motor activity, leading to a failure of centrosome separation and mitotic arrest.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of KSP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Required Materials
-
Primary Antibody: Anti-KSP/Eg5/KIF11 antibody validated for IHC (e.g., from Proteintech, Cell Signaling Technology).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, corresponding to the host species of the primary antibody.
-
Reagents:
-
Xylene, Histological Grade
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
-
Equipment:
-
Microtome
-
Water bath (60°C)
-
Microscope slides (positively charged)
-
Coplin jars or staining dishes
-
Humidified chamber
-
Heat source for antigen retrieval (microwave, pressure cooker, or water bath)
-
Light microscope
-
II. Experimental Workflow Diagram
The following diagram illustrates the major steps in the IHC protocol for KSP detection.
III. Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each.[7] b. Immerse slides in 100% ethanol: 2 changes, 3 minutes each.[7] c. Immerse slides in 95% ethanol: 1 change, 3 minutes.[7] d. Immerse slides in 70% ethanol: 1 change, 3 minutes.[7] e. Rinse slides thoroughly in deionized water.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Place slides in a staining container filled with Sodium Citrate Buffer (10 mM, pH 6.0). b. Heat the container in a microwave or pressure cooker to 95-100°C for 10-20 minutes.[7] Optimal time should be determined empirically. c. Remove the container from the heat source and allow it to cool at room temperature for at least 20 minutes.[7] d. Rinse slides with PBS: 2 changes, 5 minutes each.[7]
-
Peroxidase Blocking: a. Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[7] b. Rinse slides with PBS: 2 changes, 5 minutes each.[7]
-
Blocking: a. Apply blocking buffer (e.g., 5% Normal Goat Serum in PBS) to cover the tissue section. b. Incubate in a humidified chamber for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Drain the blocking buffer (do not rinse). b. Dilute the primary anti-KSP antibody in blocking buffer to its optimal concentration (refer to the manufacturer's datasheet). c. Apply the diluted primary antibody to the sections. d. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS: 3 changes, 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 1 hour at room temperature in a humidified chamber.
-
Detection: a. Rinse slides with PBS: 3 changes, 5 minutes each. b. Prepare the DAB substrate solution just before use according to the kit instructions. c. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes.[7] b. Rinse gently in running tap water until the water runs clear. c. "Blue" the sections in a brief wash of Scott's Tap Water or 0.1% sodium bicarbonate. d. Rinse again in tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 70%, 95%, and 100% (2 changes), for 3-5 minutes each.[7] b. Clear in xylene: 2 changes, 5 minutes each.[7] c. Apply a coverslip using a permanent mounting medium.
-
Analysis: a. Examine the slides under a light microscope. KSP protein should appear as a brown precipitate (DAB signal), and nuclei should be blue (Hematoxylin). b. For quantitative analysis, capture images and use appropriate software to calculate an H-Score or percentage of positive cells.
References
- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Eg5 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application of MK-0731 in combination with other chemotherapeutics
Application Notes and Protocols for MK-0731 in Oncology Research
Disclaimer: The following information is based on available preclinical and Phase I clinical trial data for this compound as a monotherapy. No specific studies detailing the application of this compound in combination with other chemotherapeutics were identified in the conducted search. The provided protocols and data are intended for research and drug development professionals.
Introduction
This compound is a potent and selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the proper separation of spindle poles during mitosis.[2][3] By inhibiting KSP, this compound induces mitotic arrest, leading to apoptosis in proliferating cancer cells.[1] This mechanism of action makes it a target for anti-cancer therapy, with the potential for reduced toxicity compared to microtubule-targeting agents like taxanes, as KSP is primarily expressed in dividing cells.[2][3] Preclinical studies have demonstrated its efficacy in various cancer cell lines, including those resistant to multi-drug therapies.[3] A Phase I clinical trial has evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[3][4][5]
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of KSP.[1][3] It binds to a site on the KSP motor domain distinct from the ATP and microtubule binding sites, specifically in the α2/loop L5/helix α3 region.[3][6] This binding prevents the conformational changes necessary for KSP's motor activity, which is crucial for pushing the spindle poles apart during the formation of a bipolar spindle. The inhibition of KSP leads to the formation of characteristic monoastral spindles, where all chromosomes are arranged in a star-like cluster around a single centrosome.[3] This aberrant mitotic state triggers the spindle assembly checkpoint, ultimately leading to mitotic arrest and subsequent apoptotic cell death.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to MK-0731
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo imaging of tumor response to MK-0731, a potent and selective allosteric inhibitor of the Kinesin Spindle Protein (KSP). This compound induces mitotic arrest and subsequent apoptosis in proliferating tumor cells.[1][2] This document outlines detailed protocols for non-invasive monitoring of tumor growth, cell cycle arrest, and apoptosis in preclinical xenograft models using bioluminescence and fluorescence imaging. Furthermore, it presents key quantitative data from preclinical and clinical studies of this compound to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Kinesin Spindle Protein (KSP), also known as Eg5.[3] KSP is a motor protein essential for the separation of spindle poles during the early stages of mitosis.[3] By inhibiting KSP, this compound prevents the formation of a bipolar spindle, leading to cell cycle arrest in mitosis and subsequent programmed cell death (apoptosis).[1][2][3][4] This mechanism of action makes KSP a compelling target for cancer therapy, as its function is largely restricted to dividing cells, potentially reducing the side effects commonly associated with traditional chemotherapeutics that target tubulin.[4] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer cell lines and xenograft models.[2][3] A phase I clinical trial in patients with advanced solid tumors established the maximum tolerated dose (MTD) and showed evidence of anti-tumor activity in the form of prolonged stable disease.[3][5][6][7]
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inhibitor of KSP, meaning it binds to a site on the protein distinct from the ATP- or microtubule-binding sites.[3] This binding event locks KSP in a conformation that prevents its motor activity, which is crucial for pushing the spindle poles apart. The downstream effects of KSP inhibition are a cascade of events leading to cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming MK-0731 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Kinesin Spindle Protein (KSP) inhibitor, MK-0731.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[4] By binding to an allosteric pocket on KSP, this compound non-competitively inhibits its ATPase activity, which prevents the separation of spindle poles.[2] This leads to the formation of characteristic "monoaster" spindles, causing mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?
A2: Reduced sensitivity, or resistance, to this compound can arise from several mechanisms. The most commonly observed are:
-
Target-based mutations: Point mutations in the KIF11 gene, which codes for the KSP protein, can alter the drug-binding pocket and reduce the affinity of this compound.[6]
-
Upregulation of compensatory pathways: Increased expression of the motor protein Kif15 (kinesin-12) can compensate for the loss of KSP function, allowing for spindle assembly and cell division to proceed despite KSP inhibition.[7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can actively pump this compound out of the cell, reducing its intracellular concentration. Although this compound was designed to be a poor substrate for Pgp, this remains a potential mechanism.[8][9]
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: A step-wise approach is recommended:
-
Sequence the KIF11 gene: Perform Sanger sequencing on the coding region of the KIF11 gene from your resistant cells to identify potential mutations in the allosteric binding site.
-
Assess Kif15 expression: Use Western blotting or qRT-PCR to compare the expression levels of Kif15 protein or mRNA, respectively, between your resistant and parental (sensitive) cell lines.
-
Evaluate drug efflux: Utilize a functional assay with a known Pgp substrate (e.g., Rhodamine 123) and a Pgp inhibitor (e.g., Verapamil) to determine if increased efflux pump activity is present in your resistant cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High IC50 value or no significant cell death observed. | 1. Inherent Resistance: The cell line may have pre-existing resistance mechanisms (e.g., high basal Kif15 expression).2. Acquired Resistance: The cell line has developed resistance during culture with this compound.3. Suboptimal Compound Activity: The this compound compound may have degraded. | 1. Characterize Baseline Expression: Check the baseline expression of KSP, Kif15, and Pgp in your untreated parental cell line.2. Investigate Resistance Mechanisms: Follow the steps outlined in FAQ Q3.3. Verify Compound Integrity: Use a fresh stock of this compound and confirm its activity on a known sensitive cell line. |
| Cells arrest in mitosis but do not undergo apoptosis. | 1. Defective Apoptotic Pathway: The cell line may have mutations in key apoptotic genes (e.g., p53, Bax/Bak).2. Cellular Adaptation: Cells may escape mitotic arrest through a process called "mitotic slippage." | 1. Assess Apoptotic Machinery: Check the expression and functional status of key apoptotic proteins.2. Combination Therapy: Consider combining this compound with a pro-apoptotic agent (e.g., a Bcl-2 inhibitor).3. Time-course Analysis: Perform a longer time-course experiment to monitor for mitotic slippage and subsequent polyploidy. |
| Inconsistent results between experiments. | 1. Cell Culture Conditions: Variations in cell density, passage number, or media composition.2. Assay Variability: Inconsistent incubation times or reagent concentrations in viability assays. | 1. Standardize Cell Culture: Maintain a consistent cell passage number and seeding density for all experiments.2. Optimize Assay Protocol: Ensure consistent incubation times and reagent handling for all viability assays. Use a positive control (e.g., a known cytotoxic agent) to monitor assay performance. |
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated when investigating this compound resistance.
Table 1: Cell Viability (IC50) in Response to this compound
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Resistance |
| MCF-7 | 5 | 150 | 30 |
| A549 | 10 | 350 | 35 |
| HCT116 | 8 | 200 | 25 |
Table 2: Relative Kif15 Protein Expression
| Cell Line | Parental (Normalized to Actin) | Resistant (Normalized to Actin) | Fold Change |
| MCF-7 | 1.0 | 8.5 | 8.5 |
| A549 | 1.0 | 10.2 | 10.2 |
| HCT116 | 1.0 | 7.8 | 7.8 |
Table 3: Common KSP (Eg5) Mutations Conferring Resistance
| Mutation | Location | Effect on Inhibitor Binding |
| D130V | Allosteric site (Loop L5) | Reduces binding affinity of allosteric inhibitors. |
| A133D | Allosteric site (Loop L5) | Reduces binding affinity of allosteric inhibitors. |
| T107N | P-loop of ATP-binding domain | Induces resistance through an allosteric mechanism.[3] |
Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell culture flasks
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT assay).
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor the cells for growth. Initially, a significant reduction in cell number is expected.
-
Once the cells resume proliferation (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Isolate single-cell clones from the resistant population by limiting dilution to ensure a homogenous resistant cell line.
-
Confirm the resistant phenotype by re-evaluating the IC50 of this compound and comparing it to the parental cell line.
-
2. Protocol for Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effect of this compound.
-
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1][2][3]
-
3. Protocol for Western Blotting for Kif15
This protocol details the detection of Kif15 protein levels by Western blotting.
-
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-Kif15
-
Primary antibody: anti-Actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate 20-30 µg of protein from each cell lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Kif15 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-Actin antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.[10]
-
4. Protocol for Sanger Sequencing of the KIF11 Gene
This protocol provides a general workflow for sequencing the KIF11 gene to identify mutations.
-
Materials:
-
Genomic DNA extracted from parental and resistant cells
-
PCR primers flanking the coding exons of the KIF11 gene
-
PCR master mix
-
DNA purification kit
-
Sequencing primers
-
BigDye Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based genetic analyzer
-
-
Procedure:
-
Amplify the coding exons of the KIF11 gene from genomic DNA using PCR.
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Perform cycle sequencing reactions using the purified PCR products, sequencing primers, and the BigDye Terminator kit.
-
Purify the sequencing reaction products.
-
Separate the DNA fragments by capillary electrophoresis on a genetic analyzer.
-
Analyze the sequencing data and compare the sequences from the resistant and parental cells to identify any mutations.[6][11]
-
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Key mechanisms of resistance to the KSP inhibitor this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Sanger sequencing in routine KRAS testing: a review of 1720 cases from a pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 10. Kinesin KIF15 regulates tubulin acetylation and spindle assembly checkpoint in mouse oocyte meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cd-genomics.com [cd-genomics.com]
Technical Support Center: Improving the Solubility of MK-0731 for In Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the solubility of MK-0731 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its reported solubility in dimethyl sulfoxide (DMSO) is 50 mg/mL, which may require sonication to achieve. Quantitative data on its aqueous solubility is limited, necessitating the use of solubilization techniques for in vivo studies.
Q2: this compound was used in clinical trials. How was it formulated?
A2: In Phase I clinical trials, this compound was administered as a 24-hour continuous intravenous infusion. While the exact vehicle composition is not publicly detailed, this indicates that a successful aqueous-based formulation was developed for parenteral administration.
Q3: Are there established protocols for solubilizing other Kinesin Spindle Protein (KSP) inhibitors for in vivo use?
A3: Yes, formulations for other KSP inhibitors have been published and can serve as a starting point. For instance, ARRY-520 (filanesib) has been formulated in a mixture of 25% polyethylene glycol (PEG)-400, 10% ethanol, and 65% normal saline. Another KSP inhibitor, ispinesib, was formulated using 2% Cremophor EL (v/v), 2% dimethylacetamide (v/v), and acidified water (pH 5).
Q4: What are the common challenges when preparing this compound for in vivo administration?
A4: The primary challenge is its low aqueous solubility, which can lead to precipitation upon dilution in aqueous buffers, inaccurate dosing, and low bioavailability. The choice of excipients is critical to maintain solubility and ensure the safety and tolerability of the formulation in animal models.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This compound is poorly soluble in aqueous media, and the DMSO concentration may be too high, causing the compound to crash out. | - Lower the final DMSO concentration in the vehicle to <5%. - Prepare the formulation using a co-solvent system (see Protocol 1). - Consider a surfactant-based formulation (see Protocol 2). |
| Inconsistent results between experiments. | Variability in formulation preparation, leading to differences in the concentration of soluble this compound. | - Ensure complete dissolution of this compound in the initial solvent before adding aqueous components. Use of a vortex mixer and sonication is recommended. - Prepare fresh formulations for each experiment. - Visually inspect the final formulation for any particulates before administration. |
| Low in vivo efficacy despite achieving a clear solution. | The formulation may not be optimal for bioavailability, or the drug may be precipitating at the injection site. | - Evaluate different formulation strategies, such as co-solvents, surfactants, or cyclodextrins, to identify a vehicle that enhances exposure. - For oral administration, consider nanosuspension or solid dispersion techniques to improve dissolution rate and absorption. |
| Adverse events in animal models (e.g., irritation at the injection site). | The chosen excipients or their concentrations may be causing toxicity. | - Reduce the concentration of organic co-solvents or surfactants. - Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-7.5 for intravenous injection). - Consult literature for the safety and tolerability of the selected excipients in the specific animal model and route of administration. |
Quantitative Data on Excipients for Solubilization
The following table summarizes common excipients used for formulating poorly soluble drugs for in vivo research, based on general knowledge and formulations of similar compounds.
| Excipient | Class | Typical Concentration Range for IV Injection | Notes |
| DMSO | Co-solvent | < 10% (ideally < 5%) | Can cause hemolysis and local irritation at higher concentrations. |
| Ethanol | Co-solvent | 5 - 15% | Often used in combination with other co-solvents like PEG-400. |
| PEG-400 | Co-solvent | 10 - 40% | A widely used, low-toxicity co-solvent for parenteral formulations. |
| Propylene Glycol | Co-solvent | 10 - 40% | Another common co-solvent, but can be more viscous than PEG-400. |
| Tween 80 | Surfactant | 1 - 10% | A non-ionic surfactant used to form micelles and stabilize solutions. |
| Cremophor EL | Surfactant | 1 - 10% | A potent solubilizer, but has been associated with hypersensitivity reactions. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 10 - 40% | Forms inclusion complexes with hydrophobic drugs to increase solubility. |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Intravenous Administration
This protocol is adapted from a formulation used for the KSP inhibitor ARRY-520 and is a suitable starting point for this compound.
-
Preparation of the Organic Phase:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a mixture of 25% Polyethylene Glycol 400 (PEG-400) and 10% absolute ethanol (v/v of the final volume).
-
Vortex and sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
-
Preparation of the Final Formulation:
-
Slowly add 65% normal saline (0.9% NaCl) to the organic phase while continuously vortexing.
-
Visually inspect the final solution to ensure it remains clear and free of precipitates.
-
-
Administration:
-
Administer the formulation to the animal model via the desired intravenous route.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
-
Protocol 2: Surfactant-Based Formulation for Intravenous Administration
This protocol is based on a formulation developed for the KSP inhibitor ispinesib and offers an alternative approach.
-
Preparation of the Organic Stock Solution:
-
Dissolve this compound in a small volume of Dimethylacetamide (DMA).
-
Add Cremophor EL to this solution to achieve a 2% (v/v) concentration in the final formulation. Mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution acidified to approximately pH 5. This can be achieved using a dilute solution of hydrochloric acid or a suitable buffer.
-
-
Final Formulation:
-
Slowly add the organic stock solution to the acidified aqueous phase with constant stirring to reach the final desired concentration of this compound. The final concentration of DMA should also be 2% (v/v).
-
Ensure the final solution is clear. If precipitation occurs, the initial concentration of this compound may be too high.
-
Visualizations
Caption: Workflow for preparing a co-solvent-based formulation of this compound.
Caption: Simplified signaling pathway of this compound as a KSP inhibitor.
Technical Support Center: Optimizing MK-0731 Dosage to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing the Kinesin Spindle Protein (KSP) inhibitor, MK-0731. The following information offers troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental design and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the separation of spindle poles during mitosis.[1][3] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic mono-astral spindles and subsequent apoptotic cell death in proliferating cancer cells.[1][4]
Q2: What are the known primary off-target effects of this compound?
A2: The principal off-target effect observed in clinical studies is myelosuppression, specifically neutropenia.[1][3][5] This is considered a dose-limiting toxicity. The effect is thought to be mechanism-based, as hematopoietic progenitor cells are highly proliferative and thus susceptible to mitotic inhibitors.
Q3: What is the recommended starting point for in vitro dosage to observe on-target effects?
A3: this compound exhibits high potency with an IC50 of 2.2 nM for KSP ATPase activity.[1] For in vitro cell-based assays, concentrations in the low nanomolar range (e.g., 1-100 nM) are typically sufficient to induce mitotic arrest and apoptosis in sensitive cancer cell lines.
Q4: How can I assess the on-target efficacy of this compound in my cell line?
A4: On-target efficacy can be evaluated through several methods:
-
Cell Cycle Analysis: Use flow cytometry to quantify the percentage of cells arrested in the G2/M phase of the cell cycle.
-
Phenotypic Analysis: Employ immunofluorescence microscopy to observe the formation of monopolar spindles, a hallmark of KSP inhibition.
-
Biochemical Assay: Perform a KSP ATPase activity assay to directly measure the inhibition of the enzyme's function.
-
Apoptosis Assays: Measure markers of apoptosis, such as caspase activation or Annexin V staining, following treatment.
Q5: How can I measure the off-target myelosuppressive effects of this compound in vitro?
A5: The most common in vitro method to assess myelosuppression is the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay. This assay quantifies the inhibitory effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a basis for designing experiments to optimize the therapeutic window.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| KSP ATPase IC50 | 2.2 nM | Biochemical Assay | [1] |
| Mitotic Arrest EC50 | 3-5 nM | Various Cancer Cell Lines | |
| Apoptosis EC50 | 2.7 nM | A2780 Ovarian Cancer Cells |
Table 2: Phase I Clinical Trial Dosage and Off-Target Effects
| Parameter | Value | Patient Population | Reference |
| Starting Dose | 6 mg/m²/24h | Advanced Solid Tumors | [1][3] |
| Maximum Tolerated Dose (MTD) | 17 mg/m²/24h | Advanced Solid Tumors | [1][3][5] |
| Dose-Limiting Toxicity (DLT) | Neutropenia | Advanced Solid Tumors | [1][3][5] |
Experimental Protocols
1. KSP ATPase Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of KSP in the presence of an inhibitor.
-
Principle: This is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by KSP.
-
Materials:
-
Recombinant human KSP enzyme
-
Microtubules (taxol-stabilized)
-
ATP
-
This compound (or other inhibitors)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add KSP enzyme and microtubules to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction and detect the released phosphate by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
2. Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This protocol outlines a method to assess the myelotoxicity of this compound on hematopoietic progenitor cells.
-
Principle: This assay measures the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of granulocytes and macrophages in a semi-solid medium in the presence of cytokines and the test compound.
-
Materials:
-
Human or murine bone marrow mononuclear cells (BMCs) or cord blood-derived CD34+ cells
-
Methylcellulose-based medium supplemented with appropriate cytokines (e.g., GM-CSF, IL-3, SCF)
-
This compound
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Inverted microscope
-
-
Procedure:
-
Prepare a single-cell suspension of hematopoietic progenitor cells.
-
Prepare serial dilutions of this compound in IMDM.
-
Add the cells and this compound dilutions to the methylcellulose medium and mix thoroughly.
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Using an inverted microscope, count the number of colonies (typically defined as aggregates of >40 cells).
-
Calculate the percent inhibition of colony formation for each this compound concentration and determine the IC50 value.
-
Troubleshooting Guides
Troubleshooting On-Target (Cell-Based) Assays
| Problem | Possible Cause | Suggested Solution |
| No or weak induction of G2/M arrest | Insufficient drug concentration or incubation time. | Increase the concentration of this compound and/or extend the incubation time (e.g., 24-48 hours). |
| Cell line is resistant to KSP inhibition. | Verify KSP expression in your cell line via Western blot. Consider using a known sensitive cell line as a positive control. | |
| High background in apoptosis assays | Sub-optimal cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Assay reagents are expired or improperly stored. | Use fresh reagents and follow the manufacturer's storage and handling instructions. | |
| Inconsistent results between replicates | Inaccurate pipetting or cell counting. | Calibrate pipettes regularly. Ensure a homogenous cell suspension before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
Troubleshooting Off-Target (CFU-GM) Assays
| Problem | Possible Cause | Suggested Solution |
| No or poor colony growth in control plates | Poor quality of hematopoietic progenitor cells. | Use freshly isolated, high-viability cells. Optimize cell isolation and handling procedures. |
| Sub-optimal cytokine concentration or activity. | Use a reputable source for cytokines and ensure they are stored and handled correctly. Titrate cytokine concentrations for optimal colony growth. | |
| High variability in colony numbers between replicates | In-homogenous mixing of cells and drug in the viscous methylcellulose medium. | Ensure thorough but gentle mixing of the cell suspension and this compound within the methylcellulose. |
| Inaccurate colony counting. | Establish clear and consistent criteria for what constitutes a colony. Have a second person independently count a subset of plates to ensure consistency. | |
| Unexpectedly high toxicity at low concentrations | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for hematopoietic progenitor cells (typically <0.5% for DMSO). Include a vehicle-only control. |
Mandatory Visualizations
Caption: Signaling pathway of this compound induced mitotic arrest and apoptosis.
Caption: Experimental workflow for on- and off-target assessment of this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. dls.com [dls.com]
MK-0731 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for MK-0731. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments with this Kinesin Spindle Protein (KSP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the proper formation of the bipolar mitotic spindle during cell division.[2][3] By inhibiting KSP, this compound prevents the separation of spindle poles, leading to the formation of characteristic "mono-aster" spindles, which triggers mitotic arrest and subsequently, apoptosis in proliferating cells.[1][3] It is a non-competitive inhibitor with respect to both ATP and microtubules.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the compound at -20°C or -80°C.[1][4] When preparing solutions, it may be necessary to warm the tube to 37°C and use an ultrasonic bath to achieve full dissolution in solvents like DMSO.[5]
Q3: We are observing lower than expected potency (higher IC50) in our cell-based assays. What could be the cause?
A3: Several factors could contribute to a decrease in the observed potency of this compound:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound.[1] It is advisable to use freshly prepared dilutions from a properly stored stock.
-
Cell Line Specificity: The sensitivity to this compound can vary between different cancer cell lines. This compound has been shown to be a substrate for P-glycoprotein (Pgp) efflux pumps.[6][7] Cell lines with high expression of Pgp may exhibit resistance by actively transporting the compound out of the cell.[7]
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration available to the cells. Consider testing the compound in lower serum conditions if experimentally feasible.
-
Assay Duration: The anti-proliferative effects of this compound are dependent on cells entering mitosis. Ensure that the assay duration is sufficient to allow a significant portion of the cell population to progress to the M-phase. A 48-hour incubation period has been used to determine the EC50 for apoptosis induction.[1][5]
Troubleshooting Guides
In Vitro Assay Inconsistencies
Problem: High variability in cell viability readouts between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of this compound.
-
Solution: Visually inspect the stock solution and dilutions for any precipitate. As this compound may require sonication for complete dissolution in DMSO, ensure this step is performed thoroughly.[5]
-
Problem: The observed phenotype (e.g., mitotic arrest) does not correlate with the cytotoxicity data.
-
Possible Cause 1: Cytostatic vs. Cytotoxic Effects.
-
Solution: At certain concentrations, this compound may induce a stable mitotic arrest without immediately leading to apoptosis. Use specific assays to differentiate between these states. For example, flow cytometry for cell cycle analysis can quantify the G2/M population, while an apoptosis assay (e.g., Annexin V staining) can measure cell death.
-
-
Possible Cause 2: Timing of Analysis.
-
Solution: Mitotic arrest is an earlier event than apoptosis. Optimize the time points for each specific readout. For instance, mitotic arrest can be observed within hours of treatment, whereas significant apoptosis may take 24-48 hours.
-
In Vivo Study Inconsistencies
Problem: Lack of tumor growth inhibition in xenograft models despite previous in vitro success.
-
Possible Cause 1: Suboptimal Pharmacokinetics.
-
Possible Cause 2: P-glycoprotein Mediated Resistance.
-
Possible Cause 3: Formulation and Bioavailability.
-
Solution: Ensure the formulation used for in vivo studies allows for adequate absorption and distribution of the compound. Check for any precipitation of the compound in the vehicle before administration.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| KSP IC50 | 2.2 nM | - | [1][3] |
| Apoptosis EC50 | 2.7 nM | A2780 (ovarian) | [1][5] |
| Mitotic Block IC50 | 19 nM | - | [1][5] |
| hERG Channel IC50 | 20.5 µM | - | [1][5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (at MTD of 17 mg/m²/24 h)
| Parameter | Value (±SD) | Unit | Reference |
| AUC | 10.5 (±7.3) | µM * hour | [3][8] |
| Clearance (Cl) | 153 (±84) | mL/min | [3][8] |
| Half-life (t½) | 5.9 | hours | [3][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using A2780 cells)
-
Cell Seeding: Plate A2780 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Readout: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound at various concentrations for a predetermined time (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Staining: Incubate with a primary antibody against α-tubulin overnight at 4°C. Wash with PBST and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for the characteristic mono-aster spindle formation in treated cells.
Visualizations
Caption: Mechanism of this compound induced mitotic arrest.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (this compound) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to MK-0731 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MK-0731, a potent Kinesin Spindle Protein (KSP) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1] KSP is a motor protein that is essential for the separation of spindle poles during the early stages of mitosis.[1] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles.[1][2] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[3]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory effects on the proliferation of several tumor cell lines, including A2780 (ovarian cancer), HCT116 (colon cancer), and KB-3-1 (cervical cancer).[1][2] Notably, it has also shown activity in multi-drug-resistant derivatives of KB-3-1 that overexpress P-glycoprotein, suggesting it may be effective in cancers that have developed resistance to other chemotherapeutic agents.[1][2]
Q3: What is the potency of this compound?
A3: this compound is a potent inhibitor of KSP with an IC50 of 2.2 nM.[1] It has been shown to cause mitotic arrest in cancer cell lines with an EC50 of 3-5 nM.[4]
Q4: What are the known mechanisms of resistance to KSP inhibitors?
A4: While specific mechanisms of acquired resistance to this compound are not extensively documented in publicly available literature, resistance to other KSP inhibitors has been associated with point mutations in the KSP motor domain. These mutations can interfere with the binding of the inhibitor to its target protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable mitotic arrest | Cell line may be resistant or less sensitive. | - Verify the sensitivity of your cell line to this compound by performing a dose-response curve and determining the IC50 value. - Consider testing a panel of cell lines with known varying sensitivities. |
| Incorrect drug concentration or incubation time. | - Ensure the final concentration of this compound is within the effective range (typically low nanomolar). - Optimize the incubation time. Mitotic arrest is a time-dependent process. A time-course experiment (e.g., 16, 24, 48 hours) is recommended. | |
| Degradation of this compound. | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| High cell death not associated with mitotic arrest | Off-target effects at high concentrations. | - Use the lowest effective concentration of this compound that induces mitotic arrest to minimize potential off-target toxicity. - Confirm mitotic arrest by microscopy (monoastral spindles) or flow cytometry (G2/M block). |
| Contamination of cell culture. | - Regularly check cell cultures for any signs of contamination. | |
| Variability in apoptosis induction | Cell line-specific differences in apoptotic pathways. | - Different cell lines may have varying sensitivities to apoptosis induction following mitotic arrest. - Assess multiple markers of apoptosis (e.g., Annexin V, cleaved PARP, cleaved Caspase-3) to confirm the apoptotic response. |
| Timing of apoptosis assessment. | - Apoptosis occurs after a prolonged mitotic arrest. Optimize the time point for apoptosis detection (e.g., 48, 72 hours post-treatment). |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| KSP Inhibition (IC50) | 2.2 nM | Purified KSP enzyme | [1] |
| Mitotic Arrest (EC50) | 3-5 nM | Various cancer cell lines | [4] |
Note: A comprehensive, publicly available table of this compound IC50 values across a wide panel of cancer cell lines is not currently available. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.[5][6][7][8][9]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Mitotic Arrest Markers
This protocol provides a general framework for assessing the expression of proteins involved in mitotic arrest.[10][11]
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time (e.g., 16-24 hours).
-
Lyse the cells and determine the protein concentration.
-
Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V-FITC/Propidium Iodide (PI) staining procedures.[12][13][14]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration (e.g., 48 or 72 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Caption: General experimental workflow for evaluating this compound's effects in vitro.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Addressing MK-0731 instability in long-term storage
Technical Support Center: MK-0731
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, lyophilized this compound powder should be stored at -20°C in a desiccated environment, protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles. One vendor suggests using the solution within one month when stored at -20°C[1].
Q2: My reconstituted this compound solution has changed color. Is it still usable?
A color change in the this compound solution may indicate degradation. It is recommended to discard the solution and prepare a fresh one from a new stock of lyophilized powder. If the issue persists, consider performing an analytical check, such as HPLC, to assess the purity of the sample.
Q3: Can I dissolve this compound in a solvent other than DMSO?
While DMSO is the recommended solvent for initial reconstitution, for specific cellular assays, further dilution in aqueous buffers is necessary. Be aware that this compound is susceptible to hydrolysis, especially at non-neutral pH. It is crucial to validate the stability of this compound in any new buffer system.
Q4: What are the known degradation pathways for this compound?
Based on its chemical structure, this compound is primarily susceptible to hydrolysis and oxidation. Photodegradation can also occur with prolonged exposure to light. Hydrolysis can lead to the formation of inactive metabolites, while oxidation may result in a loss of potency.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Decreased Potency or Inconsistent Results in Cellular Assays
If you observe a decrease in the expected biological activity of this compound, it may be due to compound degradation. The following decision tree can help you troubleshoot this issue.
Caption: Troubleshooting workflow for decreased this compound potency.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
The presence of new peaks in your HPLC chromatogram suggests the formation of degradation products. The table below summarizes the potential degradants of this compound under various stress conditions.
| Degradant | Formation Condition | Likely Identity |
| DP1 | Acidic Hydrolysis | Hydrolyzed amide |
| DP2 | Basic Hydrolysis | Ring-opened product |
| DP3 | Oxidation (H₂O₂) | N-oxide |
| DP4 | Photodegradation | Photolytic isomer |
To identify the unknown peaks, a forced degradation study is recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and characterize the degradation products.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: HPLC-UV Method for Purity Assessment
This method can be used to determine the purity of this compound and detect the presence of degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Signaling Pathway Context
This compound is an inhibitor of the Kinesin Spindle Protein (KSP), which is essential for the proper separation of spindle poles during mitosis.[2][3] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][4] Understanding this pathway is crucial for interpreting data from cellular assays.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of MK-0731 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of MK-0731 on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein that is essential for the formation of a bipolar spindle during mitosis, the process of cell division.[1][3] By inhibiting KSP, this compound prevents the separation of spindle poles, leading to the formation of characteristic "mono-aster" spindles and causing the cell to arrest in mitosis.[1] This mitotic arrest ultimately triggers apoptosis (programmed cell death) in rapidly dividing cells.[2] Because its function is limited to mitosis, KSP inhibitors like this compound are expected to have fewer adverse effects on non-dividing cells compared to other mitotic inhibitors that target microtubules, such as taxanes.[1][3]
Q2: What are the known cytotoxic effects of this compound on normal cells?
A2: The primary on-target cytotoxic effect of this compound in normal, rapidly dividing cells is myelosuppression, specifically neutropenia (a low level of neutrophils), which was the dose-limiting toxicity observed in clinical trials.[1][4] This occurs because hematopoietic progenitor cells in the bone marrow are highly proliferative and are therefore sensitive to mitotic inhibitors. Other reported side effects in clinical settings, which are also related to the inhibition of proliferation in normal tissues, include diarrhea, alopecia (hair loss), nail changes, nausea/vomiting, and mucositis.[5] In an experimental context, any proliferating normal cell line will be susceptible to the cytotoxic effects of this compound.
Q3: Why is it important to mitigate the cytotoxicity of this compound in normal cells during my experiments?
A3: Mitigating cytotoxicity in normal cells is crucial for several reasons in a research setting:
-
Improving therapeutic window assessment: In co-culture experiments with cancer cells, protecting normal cells allows for a more accurate determination of the therapeutic window of this compound – the concentration range where it effectively kills cancer cells while sparing normal cells.
-
Elucidating on-target vs. off-target effects: By transiently protecting normal cells from the on-target (mitotic arrest) effects of this compound, researchers can better investigate any potential off-target toxicities that may occur at higher concentrations.
-
Modeling clinical scenarios: Developing strategies to protect normal cells in vitro can provide insights into potential chemoprotective strategies that could be used in a clinical setting to reduce side effects.
Q4: What are the general strategies to protect normal cells from mitotic inhibitors like this compound?
A4: The primary strategy to protect normal cells from mitosis-specific agents is to induce a temporary and reversible cell cycle arrest, a concept known as "cyclotherapy".[6][7] Since this compound targets cells in mitosis, preventing normal cells from entering this phase will make them insensitive to the drug's effects. This can be particularly effective if the cancer cells being studied have defects in the cell cycle checkpoints that are being manipulated in the normal cells (e.g., p53 mutations), thus creating a selective advantage.
Troubleshooting Guides: Mitigating Cytotoxicity in Normal Cells
This section provides practical guidance and experimental approaches to protect normal cells from this compound-induced cytotoxicity.
Issue 1: High levels of cytotoxicity observed in normal cell monocultures treated with this compound.
Possible Cause: The normal cells are actively proliferating and are therefore susceptible to the mitotic arrest induced by this compound.
Troubleshooting Strategies:
Induce a transient G0/G1 cell cycle arrest in the normal cells before and during treatment with this compound. This can be achieved through several methods:
-
CDK4/6 Inhibition: Pre-treat normal cells with a selective CDK4/6 inhibitor, such as Palbociclib. CDK4/6 are key regulators of the G1 to S phase transition. Their inhibition will cause the cells to arrest in G1.[4][8][9] This protection is effective for normal cells with a functional retinoblastoma (Rb) protein.
-
p53 Activation: For normal cells with wild-type p53, pre-treatment with a p53 activator like Nutlin-3a can induce G1 and G2 phase arrest.[2][6][10][11] This strategy has the added benefit of not protecting cancer cells that have mutated or deleted p53, a common occurrence in many cancers.
-
Serum Starvation: A common and cost-effective laboratory technique is to culture the normal cells in a low-serum or serum-free medium for a period of 24-72 hours.[1][3][5][12] The lack of growth factors in the serum will cause the cells to exit the cell cycle and enter a quiescent (G0) state.
-
Contact Inhibition: For adherent normal cell lines that exhibit contact inhibition, allowing the cells to grow to a high confluence will naturally induce cell cycle arrest.[13][14]
Experimental Workflow for Cytoprotection
Issue 2: Difficulty in selectively protecting normal cells in a co-culture with cancer cells.
Possible Cause: The chosen cytoprotective strategy may also be affecting the cancer cells, or the assay method cannot distinguish between the two cell populations.
Troubleshooting Strategies:
-
Leverage Differential Genetics:
-
If using p53 activation (Nutlin-3a), ensure your cancer cell line is p53-mutant or null. This will provide inherent selectivity.
-
If using CDK4/6 inhibition, this strategy is most effective for protecting normal cells when the cancer cells are insensitive to CDK4/6 inhibition (e.g., Rb-negative).[9]
-
-
Differentiate Cell Populations: To accurately assess the viability of each cell population in a co-culture, they must be distinguishable.
-
Fluorescent Labeling: Stably express different fluorescent proteins (e.g., GFP in normal cells and RFP in cancer cells) in each cell line. This allows for population-specific analysis by flow cytometry or high-content imaging.
-
Surface Marker Staining: If the cell lines have distinct surface markers, they can be stained with fluorescently conjugated antibodies prior to analysis by flow cytometry.
-
-
Co-culture Assay Gating Strategy: When using flow cytometry for apoptosis or viability analysis, a sequential gating strategy is necessary.
Experimental Protocols
Protocol 1: Optimization of Cytoprotective Agent Concentration
Objective: To determine the optimal concentration of a cytoprotective agent (e.g., Palbociclib, Nutlin-3a) that induces cell cycle arrest in normal cells without causing significant toxicity.
Methodology:
-
Cell Seeding: Seed the normal cell line of interest in a multi-well plate at a density that allows for logarithmic growth.
-
Agent Titration: Treat the cells with a range of concentrations of the cytoprotective agent.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cell Cycle Analysis: Harvest the cells and perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry (see Protocol 3). The optimal concentration should show a significant increase in the G1 (or G1 and G2 for Nutlin-3a) population compared to the vehicle control.
-
Viability Assessment: In parallel, assess cell viability using an assay like CellTiter-Glo® to ensure the chosen concentration is not cytotoxic on its own.
-
Protocol 2: Co-culture Cytotoxicity Assay
Objective: To evaluate the ability of a cytoprotective strategy to selectively protect normal cells from this compound-induced cytotoxicity in the presence of cancer cells.
Methodology:
-
Cell Preparation: Use a normal cell line stably expressing a green fluorescent protein (e.g., GFP) and a cancer cell line expressing a red fluorescent protein (e.g., RFP).
-
Seeding: Seed both cell lines together in the same wells of a multi-well plate. The ratio of normal to cancer cells should be optimized based on their relative growth rates.
-
Cytoprotection: Add the optimized concentration of the cytoprotective agent (from Protocol 1) to the co-culture and incubate for the predetermined duration to induce arrest in the normal cells (e.g., 24 hours).
-
This compound Treatment: Add a range of concentrations of this compound to the wells and incubate for an additional 48-72 hours.
-
Apoptosis Analysis:
-
Harvest all cells from the wells (including any floating cells).
-
Stain the cells with an apoptosis detection kit (e.g., Annexin V-APC and a viability dye like DAPI, as PI will have spectral overlap with RFP).
-
Analyze by flow cytometry, using the gating strategy outlined above to separately quantify apoptosis in the normal (GFP+) and cancer (RFP+) populations.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Harvesting: Harvest approximately 1x10^6 cells. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[2][10]
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA, which can also be stained by PI.[1][2][10]
-
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence. Use pulse processing (e.g., FSC-A vs FSC-H) to gate out doublets and aggregates. The resulting histogram will show peaks corresponding to cells with 2N DNA content (G0/G1 phase) and 4N DNA content (G2/M phase), with the S phase population in between.
Data Presentation
Table 1: Example Data from Optimization of Palbociclib Concentration in Normal Human Fibroblasts
| Palbociclib Conc. | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Viability (vs. Control) |
| Vehicle (0 µM) | 55.2% | 30.5% | 14.3% | 100% |
| 0.1 µM | 85.1% | 8.7% | 6.2% | 98.5% |
| 0.5 µM | 92.5% | 4.1% | 3.4% | 97.2% |
| 1.0 µM | 94.3% | 2.9% | 2.8% | 95.8% |
Table 2: Example Data from this compound Co-culture Cytotoxicity Assay
| This compound Conc. | % Apoptotic Normal Cells (GFP+) | % Apoptotic Cancer Cells (RFP+) |
| 0 nM | 4.5% | 5.1% |
| 10 nM | 8.2% | 45.8% |
| 50 nM | 15.6% | 78.3% |
| 100 nM | 25.1% | 92.4% |
Signaling Pathway Diagram
This compound Mechanism of Action and Cytoprotective Intervention Points
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. targetedonc.com [targetedonc.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 17. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 18. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of MK-0731 in experimental setups
Welcome to the technical support center for MK-0731. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups and to help troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems that may arise during the use of this compound.
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, a 50 mg/mL solution can be prepared in DMSO, which may require brief sonication to fully dissolve. It is crucial to use a freshly opened bottle of DMSO as it is hygroscopic and the presence of water can affect solubility and stability. Once dissolved, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: How should I store this compound for optimal stability?
A2: Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Q3: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A3: Several factors could contribute to reduced potency in cell-based assays:
-
Degradation of the compound:
-
Improper Storage: Ensure that the stock solutions have been stored correctly and that repeated freeze-thaw cycles have been avoided.
-
Photodegradation: this compound contains a dihydropyrrole moiety, which can be susceptible to photodegradation. Protect your stock solutions and experimental setups from light as much as possible.
-
pH Instability: The compound is most stable in a neutral pH environment. Acidic or alkaline conditions in your culture medium can lead to degradation through hydrolysis of the carboxamide group.
-
-
Instability in Cell Culture Medium: Small molecules can be unstable in the complex environment of cell culture media. It is advisable to prepare fresh dilutions of this compound in your medium for each experiment. Some components in the media, like certain amino acids, can degrade over time, potentially affecting the stability of the compound.
-
Serum Protein Binding: this compound is a hydrophobic molecule. If your cell culture medium contains serum (e.g., FBS), a significant portion of the compound may bind to serum proteins like albumin. This binding reduces the free concentration of this compound available to interact with the cells, thus lowering its apparent potency. Consider using serum-free media or accounting for protein binding in your dose calculations.
-
Cellular Efflux: Some cell lines express high levels of efflux pumps, such as P-glycoprotein (Pgp), which can actively transport this compound out of the cell, reducing its intracellular concentration and apparent activity.
Q4: My experimental results with this compound are inconsistent between experiments. What are the possible reasons?
A4: In addition to the factors mentioned in Q3, inconsistency can arise from:
-
Variations in Cell Culture Conditions: Ensure that cell passage number, confluency, and overall cell health are consistent across experiments.
-
Pipetting Errors: Accurate and consistent pipetting is crucial, especially when preparing serial dilutions.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to not use the outer wells for experimental samples or to fill them with sterile PBS or media to minimize this effect.
Q5: How can I confirm that this compound is inducing mitotic arrest in my cells?
A5: Inhibition of Kinesin Spindle Protein (KSP) by this compound is expected to cause cells to arrest in mitosis with a characteristic monopolar spindle phenotype. This can be visualized using immunofluorescence microscopy by staining for microtubules (α-tubulin) and DNA (DAPI). You can also quantify the percentage of cells in mitosis using flow cytometry by staining for a mitotic marker like phosphorylated Histone H3.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentration of this compound (e.g., a concentration around the IC50 value) for a specified time (e.g., 48 hours).
-
Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (KSP inhibition) | 2.2 nM | Biochemical Assay | |
| EC50 (Apoptosis) | 2.7 nM | A2780 cells | |
| IC50 (Mitotic Block) | 19 nM | A2780 cells | |
| Pharmacokinetics (Rats) | |||
| T1/2 | 1 hour | ||
| Clearance (CL) | 66 mL/min•kg | ||
| Volume of Distribution (Vss) | 3 L/kg | ||
| Clinical Trial (Phase I) | |||
| Maximum Tolerated Dose (MTD) | 17 mg/m²/day | Patients with solid tumors | [1][2] |
| Dose-Limiting Toxicity | Neutropenia | [1][2] |
Mandatory Visualizations
Signaling Pathway of KSP Inhibition by this compound
Caption: KSP inhibition by this compound leads to mitotic arrest and apoptosis.
General Experimental Workflow for In Vitro Studies
Caption: A typical workflow for evaluating this compound in cell-based assays.
References
Adjusting MK-0731 treatment duration for optimal apoptosis
Welcome to the technical support center for MK-0731. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for inducing apoptosis with the kinesin spindle protein (KSP) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing the expected level of apoptosis? | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 1 µM) and narrow it down based on the results. The EC50 for apoptosis induction in A2780 cells is 2.7 nM.[1] |
| Inappropriate Treatment Duration: The incubation time may be too short for apoptosis to be induced. | A 48-hour incubation has been shown to be effective for inducing apoptosis in A2780 cells.[1] However, the optimal time may vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal treatment duration. | |
| Cell Line Resistance: Some cell lines may be inherently resistant to KSP inhibitors. This can be due to high expression of anti-apoptotic proteins like Bcl-xL.[2] | Consider using a different cell line known to be sensitive to KSP inhibitors. Alternatively, you can investigate co-treatment with agents that target resistance mechanisms. | |
| Defective Spindle Assembly Checkpoint: A functional spindle assembly checkpoint is required for KSP inhibitor-induced apoptosis.[3] | Verify the functionality of the spindle assembly checkpoint in your cell line using a known checkpoint activator. | |
| Why am I observing high levels of cell death that doesn't appear to be apoptotic? | Excessive Concentration: Very high concentrations of this compound may lead to necrosis or other forms of non-apoptotic cell death. | Reduce the concentration of this compound. Refer to the dose-response data to select a concentration that induces apoptosis without causing excessive toxicity. |
| Contamination: Mycoplasma or other microbial contamination can cause non-specific cell death. | Regularly test your cell cultures for contamination. | |
| My Western blot results for apoptosis markers are inconsistent. | Incorrect Antibody: The primary or secondary antibodies may not be specific or sensitive enough. | Use antibodies that have been validated for the detection of your target proteins in your specific application. |
| Suboptimal Protein Extraction or Loading: Inefficient protein extraction or unequal loading can lead to variability. | Ensure complete cell lysis and accurate protein quantification. Always use a loading control (e.g., GAPDH, β-actin) to normalize your data. | |
| Timing of Sample Collection: The expression of apoptosis markers can be transient. | Perform a time-course experiment to identify the optimal time point for detecting the activation of specific caspases or cleavage of PARP. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][4] KSP is a motor protein that is essential for the formation of the bipolar mitotic spindle during cell division.[5] By inhibiting KSP, this compound causes mitotic arrest, where cells are unable to progress through mitosis.[4][6] This prolonged mitotic arrest activates the spindle assembly checkpoint and subsequently triggers the intrinsic pathway of apoptosis.[3][5]
Q2: How does mitotic arrest induced by this compound lead to apoptosis?
A2: Prolonged mitotic arrest due to KSP inhibition leads to a phenomenon known as "mitotic slippage," where the cell exits mitosis without proper chromosome segregation.[3] This aberrant exit from mitosis is a key trigger for the activation of the intrinsic apoptotic pathway. The process involves the activation of pro-apoptotic Bcl-2 family proteins, such as Bax, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5][7]
Q3: What are the key molecular markers to confirm apoptosis induced by this compound?
A3: Key markers for confirming apoptosis induced by this compound include:
-
Phosphatidylserine (PS) externalization: Detected by Annexin V staining.
-
Caspase activation: Specifically, the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). This can be assessed by Western blot or activity assays.
-
PARP cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis, detectable by Western blot.
-
Changes in Bcl-2 family proteins: An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to inhibit the proliferation of several tumor cell lines, including ovarian cancer (A2780), colon cancer (HCT116), and cervical cancer (KB-3-1) cells.[4][8]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 for KSP Inhibition | 2.2 nM | - | [1][4] |
| EC50 for Apoptosis Induction | 2.7 nM | A2780 | [1] |
| Mitotic Block IC50 | 19 nM | - | [1] |
| Treatment Duration for Apoptosis | 48 hours | A2780 | [1] |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE) to minimize membrane damage.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis Markers
-
Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Clinical Development of KSP Inhibitors like MK-0731
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the clinical development challenges and experimental use of Kinesin Spindle Protein (KSP) inhibitors, with a focus on MK-0731.
Introduction to KSP Inhibition
Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein crucial for the proper separation of spindle poles during mitosis.[1][2] Its inhibition leads to the formation of characteristic monopolar spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[2][3][4] This targeted approach offers a potential advantage over traditional microtubule-targeting agents like taxanes, which can cause neurotoxicity.[5] However, the clinical development of KSP inhibitors has been challenging, primarily due to limited efficacy in monotherapy clinical trials.[3][4][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KSP inhibitors like this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of KSP.[7][8] It does not compete with ATP.[5][8] By binding to an allosteric site on the KSP motor domain, it prevents the conformational changes necessary for its function, leading to the formation of monoastral spindles and mitotic arrest.[2][3][4]
Q2: What are the major challenges observed in the clinical development of KSP inhibitors?
A2: The primary challenge has been the modest anti-tumor activity observed in clinical trials, especially when used as a monotherapy.[3][4][6] While potent in preclinical models, this has not consistently translated to significant tumor responses in patients. Another significant clinical challenge is dose-limiting toxicity, most commonly neutropenia, which can limit the achievable therapeutic window.[9][10][11]
Q3: What are the known reasons for the discrepancy between preclinical potency and clinical efficacy of KSP inhibitors?
A3: Several factors may contribute to this discrepancy. One hypothesis is that while KSP inhibitors effectively induce mitotic arrest, some cancer cells can escape cell death through a process called "mitotic slippage," where they exit mitosis without proper cell division.[4][12] Additionally, the complexity of the tumor microenvironment and the development of resistance mechanisms in vivo may play a role.[6]
Q4: What are the common off-target effects associated with KSP inhibitors?
A4: While KSP inhibitors are designed to be highly selective, off-target effects can still occur. For kinase inhibitors in general, these can arise from non-specific binding or pathway cross-talk.[13] For this compound, some studies have noted its low affinity for the hERG channel, suggesting a lower risk of cardiac-related toxicities compared to some other small molecules.[7] However, researchers should always consider the possibility of unforeseen off-target effects in their experimental systems.
Troubleshooting Guides for In Vitro Experiments
Problem 1: Low Compound Solubility or Precipitation in Culture Media
Symptoms:
-
Visible precipitate in the stock solution or culture medium after adding the inhibitor.
-
Inconsistent or lower-than-expected activity in cell-based assays.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility of the KSP inhibitor. | Most small molecule inhibitors, including many KSP inhibitors, are dissolved in DMSO to create a high-concentration stock solution.[14] Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity.[14] |
| "Crashing out" of the compound upon dilution. | When diluting the DMSO stock in aqueous media, perform serial dilutions rather than a single large dilution. Add the compound to the media and mix gently but thoroughly. Pre-warming the media to 37°C can sometimes aid solubility. |
| Compound instability in aqueous solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[7] |
Problem 2: Inconsistent or No Induction of Mitotic Arrest
Symptoms:
-
Lack of increase in the G2/M population in cell cycle analysis via flow cytometry.
-
Absence of the characteristic monoastral spindle phenotype in immunofluorescence imaging.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 and EC50 values for this compound can vary between cell lines.[7] |
| Insufficient incubation time. | The time required to observe mitotic arrest can vary depending on the cell line's doubling time. A typical starting point is to treat for a duration equivalent to one full cell cycle (e.g., 16-24 hours). |
| Cell line resistance. | Some cell lines may be inherently resistant to KSP inhibitors. This could be due to various factors, including mutations in the KSP protein or upregulation of drug efflux pumps. Consider using a sensitive, well-characterized positive control cell line. |
| Incorrect experimental technique. | Ensure proper cell handling and that the inhibitor is being added correctly. For immunofluorescence, optimize fixation and permeabilization protocols to preserve mitotic spindle structures. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected KSP Inhibitors
| Compound | Target | IC50 (KSP ATPase Assay) | Cell-Based Potency (Example) | Reference(s) |
| This compound | KSP | 2.2 nM | EC50 of 2.7 nM for apoptosis in A2780 cells | [3][7] |
| Litronesib (LY2523355) | KSP | 26 nM | Inhibits growth of 68 cancer cell lines | [3] |
| K858 | KSP | 1.3 µM | Diminished viability of MCF7 and SKBR3 cells | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Administration | T1/2 | Clearance (CL) | Volume of Distribution (Vss) | Reference(s) |
| Human | 17 mg/m²/24h | IV Infusion | 5.9 h | 153 mL/min | N/A | [5][9][10][11] |
| Rat | 1 mg/kg/day | IV | 1 h | 66 mL/min•kg | 3 L/kg | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the KSP inhibitor (e.g., this compound) in DMSO. Further dilute these in pre-warmed complete culture medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the KSP inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the KSP inhibitor (e.g., this compound at a concentration previously determined to induce mitotic arrest) or vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with a suitable fixative such as 4% paraformaldehyde or ice-cold methanol.
-
Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 1-5% BSA and 0.1% Tween-20) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to visualize the microtubules. Dilute the antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody corresponding to the primary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in the treated cells.[15]
Western Blot for Mitotic Arrest Markers
-
Cell Lysis: After treatment with the KSP inhibitor, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against markers of mitotic arrest, such as Phospho-Histone H3 (Ser10), Cyclin B1, or apoptosis markers like cleaved PARP and cleaved Caspase-3. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control like GAPDH or β-actin.
Visualizations
KSP (Eg5) Signaling Pathway in Mitosis
Caption: The role of KSP (Eg5) in mitosis and the effect of its inhibition by this compound.
Experimental Workflow for Assessing KSP Inhibitor Activity
Caption: A typical experimental workflow for evaluating the in vitro activity of a KSP inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing MK-0731 efficacy to other KSP inhibitors
A Comparative Guide to the Efficacy of MK-0731 and Other Kinesin Spindle Protein (KSP) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitor this compound with other notable KSP inhibitors, supported by experimental data. KSP, also known as Eg5 or KIF11, is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies.[1] Inhibitors of KSP induce mitotic arrest and subsequent cell death in proliferating cancer cells.[1][2]
Preclinical Efficacy: A Head-to-Head Comparison
The in vitro potency of KSP inhibitors is primarily determined by their ability to inhibit the ATPase activity of the KSP enzyme, which is essential for its motor function. This is typically measured as the half-maximal inhibitory concentration (IC50).
| Inhibitor | KSP ATPase IC50 | Cell-Based IC50 | Key Findings & Selectivity |
| This compound | 2.2 nM[3] | 19 nM (mitotic block)[3][4] | Highly selective with over 20,000-fold selectivity for KSP compared to other kinesins.[3][5] It is a non-competitive and allosteric inhibitor.[3] |
| Ispinesib (SB-715992) | ~0.5 - <10 nM[6][7] | 1.2 - 9.5 nM (cytotoxicity in various cell lines)[1][8] | The first potent and specific KSP inhibitor to enter clinical trials.[7][9] |
| Filanesib (ARRY-520) | 6 nM[2][10] | 0.4 - 14.4 nM (anti-proliferative activity)[10] | A selective and noncompetitive inhibitor.[10] |
| Litronesib (LY2523355) | 26 nM[7] | Not specified in the provided results. | A selective, allosteric inhibitor of human KSP. |
| SB-743921 | 0.1 nM[7] | Not specified in the provided results. | A potent derivative of ispinesib.[7] |
Clinical Efficacy and Safety Profile
Clinical trials provide crucial insights into the therapeutic potential and limitations of KSP inhibitors. A common dose-limiting toxicity for this class of drugs is neutropenia.[5]
| Inhibitor | Phase of Development | Maximum Tolerated Dose (MTD) | Clinical Efficacy Highlights |
| This compound | Phase I | 17 mg/m²/day (intravenous, every 21 days)[5][11] | No objective tumor responses were observed, but prolonged stable disease was noted in some patients with taxane-resistant tumors.[5][12] |
| Ispinesib (SB-715992) | Phase I/II | 7 mg/m² (weekly for 3 weeks of a 28-day cycle)[13] | Stable disease was the best response in some solid tumor patients.[13] In combination with docetaxel, the MTD was 10 mg/m² with docetaxel 60 mg/m².[14] Partial responses were seen in ovarian and breast cancers.[9] |
| Filanesib (ARRY-520) | Phase I/II | 2.50 mg/m²/cycle (Days 1 & 2 of a 2-week cycle)[15] | In combination with bortezomib and dexamethasone in relapsed/refractory multiple myeloma, an overall response rate of 39-43% was observed.[16] As a single agent, a 16% partial response rate was seen in heavily pretreated multiple myeloma.[17] |
| Litronesib (LY2523355) | Phase I | Not specified in the provided results. | Showed partial remission as a single agent or in combination therapy for small cell lung cancer and other cancers.[7] |
| SB-743921 | Phase I/II | 6 mg/m² (q14d without G-CSF)[18] | Partial responses were observed in patients with Hodgkin's lymphoma.[18] |
Signaling Pathways and Experimental Workflows
The mechanism of action of KSP inhibitors and the workflow for assessing their preclinical efficacy can be visualized as follows:
References
- 1. selleckchem.com [selleckchem.com]
- 2. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ispinesib | Apoptosis | Kinesin | KSP | TargetMol [targetmol.com]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cityofhope.org [cityofhope.org]
- 13. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
A Head-to-Head Showdown: MK-0731 Poised to Outmaneuver Taxanes in Multidrug-Resistant Cancers
For researchers, scientists, and drug development professionals navigating the complexities of cancer therapeutics, the emergence of novel agents that can overcome multidrug resistance is a critical area of focus. This guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitor, MK-0731, against the widely used taxane class of chemotherapeutics, with a specific emphasis on their performance in multidrug-resistant (MDR) cell lines.
The development of resistance to taxanes, such as paclitaxel and docetaxel, represents a significant clinical challenge. A primary mechanism of this resistance is the overexpression of the P-glycoprotein (Pgp) efflux pump, which actively removes the drugs from cancer cells, rendering them ineffective.[1][2] this compound, a potent and selective inhibitor of KSP, offers a promising alternative by targeting a different component of the mitotic machinery, thereby circumventing the common resistance pathways that plague taxanes.[3][4]
This guide synthesizes available preclinical data to illuminate the differential efficacy and mechanisms of action of this compound and taxanes in the context of multidrug resistance.
Mechanism of Action: A Tale of Two Targets in Mitosis
This compound and taxanes both induce cell cycle arrest and apoptosis by disrupting mitosis, but they achieve this through distinct mechanisms.
This compound: Targeting the Kinesin Spindle Protein (KSP)
This compound is a selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[5] KSP is a motor protein that is essential for the separation of centrosomes and the formation of a bipolar spindle during the early stages of mitosis.[4] By inhibiting KSP, this compound prevents the mitotic spindle from forming correctly, leading to the formation of characteristic "monoaster" spindles.[6] This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.[4][5] A key advantage of this mechanism is that KSP is primarily expressed in proliferating cells, potentially reducing the side effects seen with agents that target ubiquitously expressed proteins.[3]
Taxanes: Stabilizing the Microtubule Cytoskeleton
Taxanes, in contrast, target the microtubule cytoskeleton directly. They bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their dynamic instability.[2] This suppression of microtubule dynamics is crucial for various mitotic processes, including the formation and function of the mitotic spindle.[7] The resulting mitotic arrest also leads to the activation of apoptotic pathways.[2] However, this mechanism is susceptible to resistance through the overexpression of Pgp, which effluxes taxanes from the cell, and through mutations in β-tubulin that prevent effective drug binding.[3]
Signaling Pathway Diagrams
References
- 1. Mitotic kinesin inhibitors induce mitotic arrest and cell death in Taxol-resistant and -sensitive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cornellpharmacology.org [cornellpharmacology.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-reactivity and selectivity of MK-0731 against other kinesins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinesin inhibitor MK-0731 with other well-characterized Kinesin Spindle Protein (KSP) inhibitors, focusing on their cross-reactivity and selectivity against other members of the kinesin superfamily. The information presented herein is supported by experimental data to aid in the objective assessment of this compound for research and development purposes.
High Selectivity of this compound for Kinesin Spindle Protein (KSP)
This compound is a potent, allosteric inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, a motor protein essential for the formation of a bipolar spindle during mitosis.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 2.2 nM against KSP.[1][3][4] A key characteristic of this compound is its remarkable selectivity for KSP. It has been reported to be over 20,000-fold more selective for KSP compared to other kinesins, a feature attributed to its binding to a unique allosteric pocket in the KSP motor domain.[2][3][5]
Comparison with Alternative KSP Inhibitors
To provide a comprehensive overview, this guide compares this compound with other notable KSP inhibitors that have undergone clinical evaluation: Ispinesib and Filanesib (ARRY-520). All three compounds are highly potent inhibitors of KSP, operating through an allosteric mechanism that does not compete with ATP binding.
Table 1: Potency of KSP Inhibitors against KSP/Eg5
| Compound | Target | IC50 (nM) |
| This compound | KSP/Eg5 | 2.2[1][3][4] |
| Ispinesib | KSP/Eg5 | <10[1] |
| Filanesib (ARRY-520) | KSP/Eg5 | 6[6][7][8] |
While direct, head-to-head comparative screening data across a full panel of kinesins for all three inhibitors is not publicly available, existing data highlights the high selectivity profile of each. Ispinesib is reported to be over 10,000 to 40,000 times more selective for KSP over other kinesins.[9] Filanesib (ARRY-520) has been shown to be highly selective for KSP, with IC50 values greater than 100 µM against a panel of eight other kinesins.[6]
Table 2: Selectivity Profile of Filanesib (ARRY-520) Against a Panel of Kinesins
| Kinesin Target | IC50 (µM) |
| Eg5 (KSP) | 0.006 |
| CENP-E | >100 |
| MKLP2 | >100 |
| Kif4 | >100 |
| KifC1 | >100 |
| Kif15 | >100 |
| Kif18a | >100 |
| MCAK | >100 |
| Kif22 | >100 |
Data for Filanesib (ARRY-520) from Cayman Chemical product information, citing Woessner, R., et al. 2009.[6]
This high degree of selectivity for KSP is a common and critical feature of this class of mitotic inhibitors, minimizing off-target effects on other kinesin-mediated cellular processes.
Experimental Methodologies
The selectivity of kinesin inhibitors is typically determined by measuring their inhibitory activity against a panel of purified kinesin motor domains using a microtubule-stimulated ATPase assay. The following protocol describes a common method for assessing kinesin inhibitor potency and selectivity.
Experimental Protocol: Microtubule-Stimulated Kinesin ATPase Assay (ADP-Glo™ Format)
This protocol is a generalized procedure based on the principles of the Promega ADP-Glo™ Kinase Assay, which is frequently used for high-throughput screening of kinesin inhibitors.
1. Reagent Preparation:
- Kinesin Enzymes: Prepare stocks of purified human kinesin motor domains (e.g., KSP/Eg5, CENP-E, MCAK, etc.) in an appropriate assay buffer.
- Microtubules: Polymerize purified tubulin in the presence of GTP and stabilize with paclitaxel.
- ATP Solution: Prepare a stock solution of ATP in assay buffer. The final concentration in the assay will typically be at or near the Km of the specific kinesin being tested.
- Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound) and control inhibitors in DMSO, followed by a final dilution in assay buffer.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
- Add the test compounds or vehicle control (DMSO) to the wells of a 384-well plate.
- Add the kinesin enzyme and microtubule solution to the wells and incubate briefly to allow for inhibitor binding.
- Initiate the ATPase reaction by adding the ATP solution.
- Allow the reaction to proceed for a set time at room temperature, ensuring the reaction is within the linear range of product formation.
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced, which reflects the kinesin ATPase activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value for each inhibitor against each kinesin by fitting the dose-response data to a four-parameter logistic equation.
- Selectivity is determined by comparing the IC50 value for the primary target (KSP) to the IC50 values for other kinesins.
Visualizing the Kinesin Inhibitor Selectivity Workflow
The following diagram illustrates the key steps in determining the selectivity profile of a kinesin inhibitor like this compound.
Caption: Workflow for determining the selectivity of a kinesin inhibitor.
Signaling Pathway Inhibition by KSP Inhibitors
KSP inhibitors like this compound do not target a conventional signaling pathway but rather a critical mechanical process in cell division. By inhibiting KSP, these compounds prevent the proper separation of centrosomes, leading to the formation of a monopolar spindle, mitotic arrest, and subsequent apoptosis in proliferating cancer cells.
Caption: Mechanism of action of KSP inhibitors leading to mitotic arrest.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 9. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MK-0731 and Other Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitor, MK-0731, with other classes of antimitotic agents, supported by preclinical and clinical data.
Introduction to Antimitotic Agents
Antimitotic agents are a cornerstone of cancer chemotherapy, targeting the process of cell division, or mitosis.[1] Classical antimitotics, such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), disrupt the dynamics of microtubules, which are essential components of the mitotic spindle.[1] While effective, these agents can be limited by toxicities, such as peripheral neuropathy, and mechanisms of drug resistance.[1][2] This has driven the development of novel antimitotic agents with alternative mechanisms of action, such as KSP inhibitors.[2]
This compound is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5.[2] KSP is a motor protein that is only expressed during mitosis and is crucial for the separation of spindle poles.[2][3] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monoaster spindles and subsequent cell death.[2][4] This targeted approach is hypothesized to offer a better safety profile, particularly concerning neurotoxicity, compared to microtubule-targeting agents.[2][5]
Mechanism of Action
A key difference between this compound and traditional antimitotics lies in their molecular targets and the resulting cellular consequences.
dot
Preclinical Data Comparison
Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound across various cancer cell lines.
In Vitro Potency
| Compound | Target | IC50 | Cell Lines Tested | Reference |
| This compound | KSP | 2.2 nM | A2780 (ovarian), HCT116 (colon), KB-3-1 (cervical) | [2] |
| Paclitaxel | β-tubulin | 4-24 nM | A549, NCI-H23, NCI-H226, NCI-H460, NCI-H522, DMS114, DMS273 (lung) | [6] |
In Vivo Efficacy in Xenograft Models
Preclinical studies in mice bearing human tumor xenografts have shown that this compound exhibits antitumor activity comparable to that of paclitaxel.[2]
| Cancer Model | This compound Efficacy | Paclitaxel Efficacy | Reference |
| Ovarian Cancer (A2780) | Tumor growth inhibition | Similar degree of tumor growth inhibition | [2] |
| Colon Cancer (HCT116) | Tumor growth inhibition | Similar degree of tumor growth inhibition | [2] |
| Cervical Cancer (KB-3-1) | Tumor growth inhibition | Not specified | [2] |
Clinical Data Summary
This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.
| Parameter | This compound | Reference |
| Maximum Tolerated Dose (MTD) | 17 mg/m²/day (24h infusion every 21 days) | [2][7] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia | [2][7] |
| Pharmacokinetics (at MTD) | AUC: 10.5 µM·hClearance: 153 mL/mint₁/₂: 5.9 h | [2][7] |
| Antitumor Activity | Prolonged stable disease in some patients with taxane-resistant tumors (cervical, non-small cell lung, and ovarian cancers) | [2][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
dot
In Vivo Xenograft Study Protocol
This protocol outlines a general procedure for comparing the in vivo efficacy of this compound and a microtubule-targeting agent like paclitaxel in a human tumor xenograft model (e.g., HCT116).
-
Cell Culture: HCT116 human colon carcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: Each mouse is subcutaneously injected with HCT116 cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) in the flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Preparation and Administration:
-
This compound: Formulated in a suitable vehicle and administered intravenously as a continuous infusion.
-
Paclitaxel: Formulated in a suitable vehicle (e.g., Cremophor EL/ethanol) and administered intravenously or intraperitoneally.
-
Control: Vehicle alone is administered.
-
Dosing schedules would be based on previously established MTDs in mice.
-
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is used.[8]
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Cell Viability (MTT) Assay Protocol
This protocol is for determining the cytotoxic effects of this compound and other antimitotic agents on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A2780) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, paclitaxel, or other antimitotic agents for a specified period (e.g., 48 or 72 hours).[9][10]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
Mitotic Arrest Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with antimitotic agents.
-
Cell Treatment: Cells are treated with this compound, paclitaxel, or a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[11]
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.[11][12]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An increase in the G2/M population indicates mitotic arrest.
Conclusion
This compound represents a targeted approach to inhibiting mitosis by specifically targeting the KSP motor protein. Preclinical data suggest that this compound has potent antitumor activity comparable to microtubule-targeting agents like paclitaxel, with the potential for an improved safety profile, particularly a reduction in neurotoxicity. The Phase I clinical trial of this compound demonstrated an acceptable safety profile with evidence of antitumor activity in heavily pretreated patients, including those with taxane-resistant tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in comparison to other antimitotic agents in various cancer types.
References
- 1. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antagonizing the spindle assembly checkpoint silencing enhances paclitaxel and Navitoclax-mediated apoptosis with distinct mechanistic - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vitro to In Vivo Efficacy of MK-0731: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translation of preclinical data to clinical outcomes is paramount. This guide provides a comprehensive comparison of the Kinesin Spindle Protein (KSP) inhibitor, MK-0731, with other notable KSP inhibitors, presenting key in vitro and in vivo experimental data to illuminate its therapeutic potential.
This compound is a potent and selective allosteric inhibitor of KSP, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling target for oncology drug development.[1][2] This guide delves into the activity of this compound, comparing its performance with other KSP inhibitors such as Ispinesib, Filanesib, and Litronesib.
Comparative In Vitro Activity of KSP Inhibitors
The in vitro potency of this compound and its counterparts has been evaluated through various assays, primarily focusing on the inhibition of KSP ATPase activity and the induction of mitotic arrest in cancer cell lines.
| Compound | Target | IC50 (KSP ATPase) | EC50 (Mitotic Arrest/Apoptosis) | Cell Line(s) | Reference(s) |
| This compound | KSP | 2.2 nM | 3-5 nM (Mitotic Arrest) | Various | [3][4] |
| 2.7 nM (Apoptosis) | A2780 | [1] | |||
| Ispinesib | KSP | 4.1 nM (Ki = 0.6 nM) | 1.2-9.5 nM (Growth Inhibition) | Colo205, Colo201, HT-29, M5076, Madison-109, MX-1 | [5][6] |
| Filanesib | KSP | 6 nM | <1 nM (Growth Inhibition) | Anaplastic and benign meningioma cell lines | [3][7] |
| Litronesib | KSP | 26 nM | Not explicitly stated | 68 cancer cell lines (growth inhibition reported) | [8] |
In Vivo Efficacy and Pharmacokinetics
The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development. The following table summarizes key in vivo data for this compound and comparator KSP inhibitors from preclinical and clinical studies.
| Compound | Model System | Dosing Regimen | Key Findings | Reference(s) |
| This compound | A2780-xenografted mice | 2.5-40 mg/kg/day (minipump) | Dose-proportional increase in exposure and mitotic arrest in tumors. | [1] |
| KB-v tumors (Pgp overexpressing) | 40 mg/kg/day (sc; for 11 days) | Inhibited tumor growth where paclitaxel had no effect. | [1] | |
| Phase I Clinical Trial (Solid Tumors) | MTD: 17 mg/m²/24h IV infusion every 21 days | AUC: 10.5 µM·hr, CL: 153 mL/min, t1/2: 5.9 h. Stable disease observed in some patients. | [5][9] | |
| Ispinesib | Mouse xenograft models (Colo205, Colo201, HT-29) | 4.5-15 mg/kg | Exhibited inhibitory effects on tumor growth. | [5] |
| Phase I Clinical Trial (with Docetaxel) | MTD: 10 mg/m² (with docetaxel 60 mg/m²) | Stable disease observed in some patients. | [6] | |
| Filanesib | Meningioma xenograft mice | Not specified | Significantly inhibited tumor growth by up to 83%. | [3] |
| Phase 1/2 Clinical Trial (Multiple Myeloma) | MTD: 1.50 mg/m²/day (IV, Days 1 & 2 of 14-day cycle) | Manageable safety profile and encouraging activity. | [10] | |
| Litronesib | Phase I Clinical Trial (Solid Tumors) | Recommended Dose: 5 mg/m²/day (Days 1, 2, 3 every 3 weeks) | Exposure increased in a dose-dependent manner. No objective tumor responses observed. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate KSP inhibitors.
KSP ATPase Activity Assay
This assay quantifies the enzymatic activity of KSP by measuring the rate of ATP hydrolysis. A common method involves the colorimetric detection of inorganic phosphate (Pi) released during the reaction.
Principle: The assay is based on the reaction where KSP hydrolyzes ATP to ADP and Pi. The amount of Pi produced is proportional to the KSP activity. The released phosphate is detected using a malachite green-based reagent, which forms a colored complex with free phosphate, and the absorbance is measured spectrophotometrically.
Materials:
-
Recombinant human KSP enzyme
-
Microtubules (taxol-stabilized)
-
ATP
-
Assay Buffer (e.g., PEM25: 25 mM PIPES-K+, pH 6.8, 2 mM MgCl2, 1 mM EGTA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Malachite Green reagent
-
Phosphate standard for calibration curve
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the KSP enzyme, microtubules, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding a saturating concentration of ATP (e.g., 500 µM).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.
-
After a short incubation for color development, measure the absorbance at approximately 620 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Human cancer cell line (e.g., A2780 ovarian cancer cells)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cell culture medium and supplements
-
Matrigel (optional, to aid tumor engraftment)
-
Test compound (this compound) and vehicle control
-
Dosing equipment (e.g., syringes, infusion pumps)
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control according to the planned dosing schedule (e.g., daily intraperitoneal injection, continuous infusion via osmotic minipump).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Mechanism of KSP inhibition by this compound leading to mitotic arrest.
General workflow for in vitro to in vivo correlation in drug discovery.
References
- 1. ascopubs.org [ascopubs.org]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 8. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Benchmarking MK-0731 Against Standard-of-Care Taxanes in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Kinesin Spindle Protein (KSP) inhibitor, MK-0731, against the well-established standard-of-care taxane therapies. This report synthesizes available preclinical data to highlight the relative performance, mechanisms of action, and potential therapeutic advantages of this compound.
Introduction
This compound is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), a motor protein essential for the proper separation of spindle poles during mitosis.[1] By targeting KSP, this compound induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells. This mechanism of action presents a targeted approach to cancer therapy, potentially offering a different efficacy and safety profile compared to traditional chemotherapeutics like taxanes (e.g., paclitaxel), which function by stabilizing microtubules.[1] This guide delves into the preclinical data that directly compares this compound to taxanes, offering insights into its potential role in cancer treatment, particularly in the context of taxane-resistant tumors.
Differentiated Mechanisms of Mitotic Arrest
This compound and taxanes, while both inducing mitotic arrest, achieve this through distinct molecular mechanisms.
This compound: Inhibition of Kinesin Spindle Protein
This compound allosterically inhibits the KSP motor protein.[1] KSP is responsible for pushing the spindle poles apart during the formation of the bipolar spindle. Inhibition of KSP leads to the formation of characteristic "mono-astral" spindles, where the centrosomes fail to separate. This activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis.
Taxanes: Microtubule Stabilization
Taxanes, such as paclitaxel, bind to the β-tubulin subunit of microtubules, the core components of the mitotic spindle. This binding stabilizes the microtubules, preventing their dynamic instability—the cycles of polymerization and depolymerization necessary for normal spindle function and chromosome segregation. This leads to the formation of abnormal, non-functional mitotic spindles, triggering the spindle assembly checkpoint and resulting in mitotic arrest and apoptosis.
Preclinical Efficacy: A Comparative Analysis
Preclinical studies have provided valuable insights into the anti-tumor activity of this compound, both as a standalone agent and in comparison to paclitaxel.
Comparable Efficacy in Taxane-Sensitive Models
In xenograft models of human cancer, this compound has demonstrated anti-tumor efficacy comparable to that of paclitaxel.[1] Following a multi-dose regimen in mice bearing tumors from various cancer cell lines, including ovarian (A2780), colon (HCT116), and cervical (KB-3-1) cancers, the growth of these xenograft tumors was inhibited to a similar degree by both this compound and paclitaxel.[1]
Superiority in a Taxane-Resistant Model
A key differentiator for this compound is its demonstrated activity in tumor models that are resistant to taxanes due to the overexpression of P-glycoprotein (Pgp), a drug efflux pump.
| Parameter | This compound | Paclitaxel |
| Tumor Model | KB-v-1 (Pgp-overexpressing human cervical cancer xenograft) | KB-v-1 (Pgp-overexpressing human cervical cancer xenograft) |
| Dosage | 40 mg/kg/day | 20 mg/kg/day |
| Administration | Subcutaneous, daily for 11 days | Intravenous, daily for 5 days |
| Outcome | Inhibited tumor growth | No effect on tumor growth |
| Data sourced from MedChemExpress product information, citing preclinical studies.[2] |
This finding suggests that this compound is not a substrate for Pgp-mediated efflux, a common mechanism of resistance to taxanes and other chemotherapeutic agents.
Experimental Protocols
Below are the detailed methodologies for the key preclinical experiments cited in this guide.
In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)
-
Cell Lines and Culture: Human cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer, KB-3-1 cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Preparation and Administration:
-
This compound: Prepared in a suitable vehicle and administered via a predetermined route and schedule (e.g., subcutaneous injection or continuous infusion via minipump).
-
Paclitaxel: Typically formulated in a vehicle such as Cremophor EL and ethanol and administered intravenously.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be reported as a percentage of the control group's tumor growth or as a delay in the time for the tumor to reach a specific size.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to compare the treatment groups.
In Vivo Study in P-glycoprotein Overexpressing Xenograft Model
-
Cell Lines: The Pgp-overexpressing human cervical cancer cell line, KB-v-1, and its parental, drug-sensitive cell line, KB-3-1, are used.
-
Animal Model and Tumor Implantation: As described in the general protocol.
-
Drug Administration:
-
Efficacy Assessment: Tumor volumes are measured throughout the study to compare the anti-tumor effects of each treatment in both the Pgp-overexpressing and parental tumor models.
Clinical Perspective
A Phase I clinical trial of this compound in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 17 mg/m²/day administered as a 24-hour intravenous infusion every 21 days.[1] The dose-limiting toxicity was neutropenia.[1] While no objective tumor responses were observed in this early-phase trial, four patients with cervical, non-small cell lung, and ovarian cancers experienced prolonged stable disease.[1]
Conclusion
The preclinical data for this compound positions it as a KSP inhibitor with a distinct mechanism of action from standard-of-care taxanes. While demonstrating comparable efficacy in taxane-sensitive models, its significant activity in a P-glycoprotein-overexpressing, taxane-resistant model is a key finding. This suggests that this compound could have a therapeutic role in treating tumors that have developed resistance to taxanes and other chemotherapies affected by Pgp-mediated efflux. Further clinical investigation would be necessary to fully elucidate the therapeutic potential of this compound in the oncology landscape.
References
Independent Validation of the Allosteric Binding Site of MK-0731: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MK-0731, an allosteric inhibitor of the Kinesin Spindle Protein (KSP), with alternative allosteric inhibitors. The information presented is supported by experimental data to aid in the independent validation of its binding site and mechanism of action.
Introduction to this compound and KSP
This compound is a potent and selective, non-competitive, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein crucial for the proper separation of spindle poles during mitosis.[1] By binding to an allosteric site, this compound does not compete with ATP or microtubules, the natural ligands of KSP's motor domain.[1] This inhibition leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] This targeted approach makes KSP an attractive target for cancer chemotherapy, with the potential for reduced side effects compared to traditional microtubule-targeting agents.[3]
Comparative Analysis of Allosteric KSP Inhibitors
The allosteric binding site targeted by this compound is located in the α2/loop L5/helix α3 region of the KSP motor domain.[4] Several other KSP inhibitors have been identified that bind to this same pocket, as well as compounds that bind to a distinct allosteric site at the interface of helices α4 and α6. This section compares this compound with these alternatives based on their biochemical potency and cellular activity.
Table 1: Comparison of Allosteric KSP Inhibitors Targeting the α2/Loop L5/Helix α3 Site
| Compound | Chemical Class | KSP ATPase IC50 (nM) | KSP ATPase Ki (nM) | Notes |
| This compound | Pyrrole derivative | 2.2[4][5] | - | High potency and selectivity.[1][2] |
| Monastrol | Dihydropyrimidine | ~14,000 | - | First-in-class KSP inhibitor. |
| Ispinesib (SB-715992) | Quinazolinone | <10 | - | Advanced to clinical trials. |
| SB-743921 | Chromen-4-one | 0.1[4] | - | Five-fold more potent than Ispinesib.[4] |
| Litronesib (LY2523355) | Thiadiazole | 26 | - | Investigated in clinical trials. |
| S-trityl-L-cysteine (STLC) | Cysteine derivative | - | - | Widely used tool compound. |
Table 2: Comparison of Allosteric KSP Inhibitors Targeting the Helix-α4 and -α6 Pocket
| Compound | Chemical Class | KSP ATPase Ki (nM) | Notes |
| GSK-1 | Biphenyl | 1.8[4] | Active against Ispinesib-resistant KSP mutants.[4] |
| GSK-2 | Biphenyl | 8.8[4] | Active against Ispinesib-resistant KSP mutants.[4] |
Experimental Protocols for Allosteric Binding Site Validation
Independent validation of the allosteric binding site of this compound and its alternatives can be achieved through a combination of biochemical and cell-based assays.
Biochemical Assay: KSP ATPase Activity
This assay measures the enzymatic activity of KSP by quantifying the rate of ATP hydrolysis. The inhibitory potential of a compound is determined by its ability to reduce this activity.
Principle: The hydrolysis of ATP by KSP produces ADP and inorganic phosphate (Pi). The rate of Pi production is measured, typically using a malachite green-based colorimetric assay or a coupled enzyme system that links ADP production to a change in fluorescence or absorbance.
General Protocol:
-
Reagent Preparation:
-
Purified recombinant human KSP motor domain.
-
Microtubules (taxol-stabilized).
-
ATP solution.
-
Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2).
-
Test compounds (e.g., this compound and alternatives) at various concentrations.
-
Detection reagent (e.g., Malachite Green solution or a coupled-enzyme system like pyruvate kinase/lactate dehydrogenase).
-
-
Assay Procedure:
-
Incubate KSP and microtubules in the assay buffer.
-
Add the test compound at the desired concentration and incubate for a pre-determined time to allow for binding.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., 25°C).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate or ADP.
-
Calculate the rate of ATP hydrolysis for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cellular Assay: Mitotic Arrest and Monopolar Spindle Formation
This assay validates the mechanism of action of KSP inhibitors by observing their effect on cell division.
Principle: Inhibition of KSP prevents the separation of centrosomes, leading to the formation of monopolar spindles and arresting cells in mitosis. This phenotype can be visualized using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa, A549) on coverslips or in imaging-compatible plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the KSP inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting a monopolar spindle phenotype (a radial array of microtubules emanating from a single point with condensed chromosomes clustered around the center) for each treatment condition.
-
A dose-dependent increase in the percentage of cells with monopolar spindles confirms the on-target activity of the KSP inhibitor.
-
Visualizing Pathways and Workflows
KSP Signaling Pathway in Mitosis
Caption: KSP's role in mitosis and the effect of this compound inhibition.
Experimental Workflow for Allosteric Inhibitor Validation
Caption: Workflow for validating novel allosteric KSP inhibitors.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FASTDock: A Pipeline for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Safety Analysis of Kinesin Spindle Protein (KSP) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of key Kinesin Spindle Protein (KSP) inhibitors. This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
KSP, a crucial motor protein for the proper segregation of chromosomes during mitosis, has emerged as a promising target for cancer therapy. KSP inhibitors offer a distinct advantage over traditional microtubule-targeting agents like taxanes by selectively targeting proliferating cells, thereby potentially reducing neurotoxicity. However, like all anti-cancer agents, they are associated with a unique set of adverse effects, primarily hematological. This guide delves into a comparative analysis of the safety profiles of prominent KSP inhibitors, including Ispinesib (SB-715992), Filanesib (ARRY-520), MK-0731, and SB-743921, to aid in informed decision-making during drug development.
Comparative Safety and Efficacy Data
The following table summarizes key safety and efficacy parameters for selected KSP inhibitors based on available preclinical and clinical data. Direct comparison of adverse event incidences should be approached with caution due to variations in study design, patient populations, and dosing regimens.
| Inhibitor | Preclinical Potency (IC50/EC50) | Maximum Tolerated Dose (MTD) in Clinical Trials | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (Grade ≥3) |
| Ispinesib (SB-715992) | 0.5 nM (KSP inhibition)[1]; 1.2-9.5 nM (cell growth inhibition)[2][3][4] | 18 mg/m² (q21d)[5]; 7 mg/m² (weekly x3, q28d)[6][7]; 6 mg/m²/day (days 1-3, q21d)[8]; 10 mg/m² with docetaxel[9][10] | Neutropenia[5][6][8][10], Febrile Neutropenia[9][10] | Neutropenia (60%), Leukopenia (55%)[3] |
| Filanesib (ARRY-520) | 6 nM (KSP ATPase)[11]; 0.4-3.1 nM (in vivo potency)[11] | 2.50 mg/m²/cycle (Initial and Alternate Schedules)[12]; 4.5 mg/m² total dose per cycle (in advanced myeloid leukemias)[10] | Febrile Neutropenia, Mucosal Inflammation[4][13] | Neutropenia (~40-50%), Anemia (18%), Thrombocytopenia[4][14][15] |
| This compound | 2.2 nM (KSP ATPase)[14][16]; 3-5 nM (mitotic arrest EC50)[13][17] | 17 mg/m²/24h (q21d)[14][18][19][20][21][22] | Neutropenia[14][18][19][20][21][22] | Neutropenia, Leukopenia[18][23] |
| SB-743921 | 0.1 nM (KSP ATPase IC50)[11][20]; 1-900 nM (GC-DLBCL cell lines)[23][24] | 4 mg/m² (q21d)[15][22]; 6 mg/m² (q14d without G-CSF)[25] | Neutropenia[15][17] | Neutropenia (34% any grade, DLT in some)[17] |
Key Experimental Protocols
The safety and efficacy of KSP inhibitors are evaluated through a series of standardized preclinical and clinical assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Expose cells to a range of concentrations of the KSP inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the KSP inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use specialized software to generate a histogram of DNA content versus cell count. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Visualizing Mechanisms and Workflows
To better understand the biological context and the evaluation process of KSP inhibitors, the following diagrams have been generated using Graphviz.
KSP Inhibition Signaling Pathway
Caption: KSP inhibition leads to mitotic arrest and apoptosis.
Experimental Workflow for KSP Inhibitor Safety Assessment
Caption: General workflow for KSP inhibitor safety evaluation.
Conclusion
The development of KSP inhibitors represents a significant advancement in targeted cancer therapy. While they offer the promise of reduced neurotoxicity compared to older mitotic inhibitors, their primary dose-limiting toxicity is myelosuppression, particularly neutropenia. The comparative analysis presented in this guide highlights both the common safety concerns and the subtle differences among various KSP inhibitors. A thorough understanding of these safety profiles, coupled with robust preclinical and clinical evaluation as outlined in the experimental protocols, is paramount for the successful development of novel and safer anti-cancer therapeutics targeting KSP. Researchers and clinicians must carefully consider the therapeutic index of each inhibitor in specific cancer types and patient populations to optimize treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pharmascholars.com [pharmascholars.com]
- 10. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A prospective, real-world, multinational study of febrile neutropenia (FN) occurrence in oncology patients receiving chemotherapy with intermediate risk of FN: a MASCC Neutropenia, Infection, and Myelosuppression Study Group initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalrph.com [globalrph.com]
- 19. benchchem.com [benchchem.com]
- 20. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro cytotoxicity assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of MK-0731: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle MK-0731 with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in full compliance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
-
Waste Identification and Classification : Treat all unused, expired, or contaminated this compound, as well as any materials used in its handling (e.g., contaminated vials, pipette tips, absorbent pads), as hazardous chemical waste.
-
Waste Collection :
-
Collect solid this compound waste and contaminated materials in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a separate, leak-proof container also designated for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
-
Labeling :
-
Properly label the hazardous waste container with the words "Hazardous Waste."[1]
-
The label must include the full chemical name ("this compound" and its IUPAC name if available), concentration, and the accumulation start date.[1][2]
-
Include the name and contact information of the principal investigator or responsible personnel.[1][2]
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][3][4] This area should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.[4]
-
Secondary containment, such as a larger tub or tray, is recommended to contain any potential leaks.[4][6]
-
-
Disposal Request :
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2][3]
-
Provide the EHS office with all necessary information about the waste as detailed on the label.
-
Quantitative Data for Hazardous Waste Management
While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for laboratory hazardous waste accumulation, which should be followed.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (Hazardous Waste) | 55 gallons | [3] |
| Maximum Accumulation Volume (Acutely Toxic Waste) | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Accumulation Time (Partially Full Container) | Up to 1 year (or as per institutional policy) | [4] |
| pH Range for Aqueous Waste Sewer Disposal (if permitted) | > 5.0 and < 12.5 | [4] |
Note: It is crucial to consult your institution's specific guidelines, as these may vary.
Experimental Protocols
As no experimental protocols for the disposal of this compound were found, the recommended procedure is to treat it as hazardous waste for incineration by a licensed facility, as is standard for many investigational drug compounds.[7][8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from laboratory generation to final disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Guidance for the Investigational Drug MK-0731
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MK-0731, a potent kinesin spindle protein (KSP) inhibitor. Given that specific safety data sheets (SDS) for this compound are not publicly available, this guidance is based on the known risks associated with potent cytotoxic compounds and investigational new drugs. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Core Safety Principles
This compound is an investigational drug designed to inhibit cell division, making it a potentially hazardous compound. Like other cytotoxic agents, it may be carcinogenic, mutagenic, and/or teratogenic.[1] Therefore, all handling activities must be conducted with the primary goal of minimizing exposure to the lowest achievable levels. This can be accomplished through a combination of engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).
A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. All personnel must receive documented training on the safe handling of cytotoxic compounds and the specific procedures outlined in this guide.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers between the researcher and potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.[2] |
| Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin exposure at the wrist. | |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects clothing and skin from contamination. Should be changed immediately if contaminated. |
| Cuffs should be elastic or knit. | Ensures a snug fit around the inner glove. | |
| Eye Protection | Safety glasses with side shields or goggles. | Protects the eyes from splashes or aerosols. |
| Face Protection | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. | Provides a broader area of protection for the face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required when handling powders or when there is a risk of aerosolization. | Prevents inhalation of the compound. The need for respiratory protection should be determined by a risk assessment. |
Engineering and Administrative Controls
Engineering controls are the most effective means of minimizing exposure and should be prioritized over PPE.
| Control Type | Examples | Purpose |
| Engineering Controls | - Ventilated Enclosure: A certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) should be used for all manipulations of this compound, especially when handling powders or creating solutions. | Provides a contained workspace to prevent the release of aerosols and powders into the laboratory environment. |
| - Closed System Transfer Devices (CSTDs): Recommended for the transfer of solutions to minimize the generation of aerosols and drips. | Reduces the risk of exposure during solution transfer. | |
| Administrative Controls | - Designated Work Areas: Clearly demarcate areas where this compound is handled and stored. Access should be restricted to authorized personnel. | Prevents cross-contamination of other laboratory areas. |
| - Standard Operating Procedures (SOPs): Detailed, written procedures for all aspects of handling, storage, and disposal of this compound must be in place and readily accessible. | Ensures consistency and adherence to safety protocols. | |
| - Training: All personnel must be trained on the hazards of this compound and the specific SOPs for its safe handling before they are permitted to work with the compound. Training should be documented. | Ensures that all personnel are aware of the risks and how to mitigate them. | |
| - Medical Surveillance: A medical surveillance program may be appropriate for personnel who regularly handle potent cytotoxic compounds. | Provides a mechanism for the early detection of any health effects related to exposure. |
Experimental Protocols: General Handling and Disposal
Receiving and Storage:
-
This compound should be received in a designated area.
-
The exterior of the shipping container should be inspected for any signs of damage or leakage. If damage is found, the area should be secured, and the spill procedure initiated.
-
The container should be opened within a ventilated enclosure (e.g., BSC).
-
The primary container should be wiped down with a suitable decontamination solution before being moved to a designated, secure storage location.
-
Storage should be in a clearly labeled, sealed, and unbreakable secondary container.
Preparation of Solutions:
-
All weighing and reconstitution of powdered this compound must be performed in a certified Class II BSC or CACI.
-
Wear all recommended PPE as outlined in the table above.
-
Use a plastic-backed absorbent liner on the work surface of the BSC to contain any minor spills.
-
When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
-
All containers of this compound solutions must be clearly labeled with the compound name, concentration, date of preparation, and a hazard warning.
Disposal Plan: All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure | | :--- | :--- | :--- | | Solid Waste | - All used PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes), and contaminated materials should be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[3] | Segregates cytotoxic waste from other waste streams to ensure proper handling and disposal. | | | - This container should be clearly labeled with the cytotoxic waste symbol. | Provides a clear visual warning of the hazardous contents. | | Liquid Waste | - Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and leak-proof container that is compatible with the solvents used. | Prevents the release of the compound into the environment. | | | - This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound. | Ensures proper identification and handling by waste management personnel. | | Sharps Waste | - Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[3] | Prevents needlestick injuries and ensures the safe containment of contaminated sharps. |
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[4] Incineration is the preferred method for the disposal of cytotoxic waste.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above, including respiratory protection if the spill involves powder.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid raising dust. DO NOT dry sweep.
-
-
Clean the Area:
-
Carefully collect all contaminated materials and place them in a cytotoxic waste container.
-
Clean the spill area with a suitable decontamination solution (e.g., a high-pH solution or a commercially available product for cytotoxic drug decontamination), followed by a rinse with water.
-
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Visualizations of Workflows and Logical Relationships
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
